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Globo-H analogue type 1

Cat. No.: B1165535
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Description

Significance of Glycosphingolipids (GSLs) in Cellular Biology and Disease Pathogenesis

Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane in all animal cells. alliedacademies.orgfrontiersin.org These complex molecules, composed of a hydrophobic ceramide lipid tail and a hydrophilic carbohydrate chain, are not merely structural elements but play pivotal roles in a multitude of cellular processes. alliedacademies.orgmdpi.comnih.gov

GSLs are crucial for mediating interactions between cells and their environment. nih.govnih.gov Their carbohydrate head groups extend into the extracellular space, acting as recognition sites for proteins, such as lectins, on other cells or in the extracellular matrix. mdpi.comoup.com This interaction is fundamental to cell-to-cell adhesion, a process vital for tissue formation and maintenance. oup.com Furthermore, GSLs are key players in signal transduction. They cluster together with other membrane components, such as cholesterol, to form specialized microdomains often referred to as "lipid rafts." libretexts.org Within these rafts, GSLs can modulate the activity of various signaling proteins, including receptor tyrosine kinases and G-proteins, thereby influencing cellular responses to external stimuli. oup.comlibretexts.org

The intricate functions of GSLs are highlighted in the following table:

Table 1: Key Cellular Functions of Glycosphingolipids
Cellular Function Description of GSL Role
Cell Recognition The carbohydrate portions of GSLs act as specific markers on the cell surface, allowing for recognition by other cells and proteins. alliedacademies.orgnih.gov
Cell Adhesion GSLs participate in cell-to-cell binding, which is essential for the formation and integrity of tissues. oup.com
Signal Transduction By organizing into lipid rafts, GSLs influence the activity of membrane-associated signaling molecules, thereby regulating cellular processes like growth and differentiation. nih.govlibretexts.org

The process of glycosylation, the enzymatic addition of sugar chains to lipids and proteins, is often altered in cancer cells. nih.govindexcopernicus.com This aberrant glycosylation is now widely recognized as a hallmark of malignancy. nih.govnih.gov These changes can involve the increased expression of truncated or incomplete glycans, augmented branching of N-glycans, and an altered presence of sialic acid-containing glycans. bmj.com Such alterations on the surface of cancer cells are not passive bystanders but actively contribute to tumor progression. nih.govoncotarget.com They can disrupt normal cell-cell adhesion, promoting invasion and metastasis, and modulate signaling pathways that drive uncontrolled cell proliferation. oncotarget.comportlandpress.com The altered glycan structures on cancer cells are known as tumor-associated carbohydrate antigens (TACAs). nih.govbmj.com

Overview of Tumor-Associated Carbohydrate Antigens (TACAs) as Research Targets

The discovery of TACAs on the surface of cancer cells has opened new avenues for cancer research and therapy. mdpi.comsynabs.be These molecules are often overexpressed on tumor cells compared to their minimal or absent expression on normal adult tissues, making them attractive targets for diagnostic and therapeutic strategies. synabs.be

TACAs are deeply implicated in the malignant behavior of cancer cells. numberanalytics.com Their expression has been linked to increased tumor growth, invasiveness, and the ability to metastasize to distant organs. nih.gov For instance, certain TACAs can interact with selectins, a class of adhesion molecules on endothelial cells, facilitating the attachment of circulating tumor cells to blood vessel walls, a critical step in metastasis. mdpi.com Furthermore, TACAs can contribute to immune evasion by suppressing the activity of immune cells or by activating immune checkpoint pathways. numberanalytics.com

Despite their promise, developing effective immunotherapies targeting TACAs presents significant challenges. nih.govacs.org One major hurdle is the low immunogenicity of carbohydrates. mdpi.comacs.org Unlike proteins, carbohydrates are T-cell-independent antigens, meaning they often fail to elicit a strong and lasting immune response necessary for effective tumor eradication. acs.orgnih.gov Additionally, because some TACAs are also present in small amounts on normal cells, there is a risk of inducing autoimmunity and immune tolerance, where the immune system recognizes the TACA as "self" and does not mount an effective attack. mdpi.comnih.gov Overcoming these challenges often involves conjugating TACAs to carrier proteins or developing novel vaccine adjuvants to enhance their immunogenicity. acs.orgaacrjournals.org

Globo H as a Prominent TACA in Cancer Research

Among the numerous TACAs identified, Globo H has emerged as a particularly significant target in cancer research. mdpi.comwikipedia.org Globo H is a complex glycosphingolipid belonging to the globo-series and is overexpressed on a wide variety of epithelial cancers, including breast, prostate, ovarian, and lung cancer. mdpi.comnih.gov Its expression is largely restricted to cancer cells and some embryonic stem cells, with very limited presence in normal adult tissues, enhancing its appeal as a therapeutic target. mdpi.comwikipedia.org Research has shown that high levels of Globo H expression on tumor cells are associated with increased tumorigenicity and angiogenesis. researchgate.net Consequently, Globo H has become a focal point for the development of cancer vaccines and other immunotherapeutic strategies, with several clinical trials investigating its potential to treat various cancers. wikipedia.orgmdpi.comcreative-biolabs.com

Discovery and Initial Characterization of Globo H

Globo H, a complex hexasaccharide attached to a ceramide lipid, was first isolated and identified in the early 1980s by Dr. Sen-itiroh Hakomori and his colleagues. nih.govmdpi.com The discovery was made from the human breast adenocarcinoma cell line, MCF-7. aacrjournals.orgnih.gov Its structure was meticulously determined through a series of analyses, including NMR spectroscopy and methylation analysis, which revealed a hexasaccharide sequence of Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1) linked to a ceramide tail. aacrjournals.orgwikipedia.org The monoclonal antibody known as MBr1 was instrumental in its initial identification and characterization. aacrjournals.orgnih.gov The isolation of Globo H from natural sources yields only sub-milligram quantities, which necessitated the development of complex chemical synthesis methods to produce sufficient material for extensive immunological research. nih.govmdpi.com

Differential Expression in Malignant versus Normal Tissues (Preclinical Observations)

Preclinical research has consistently demonstrated that Globo H is a prominent TACA, overexpressed on a wide variety of epithelial-derived cancer cells while showing very limited expression in normal tissues. aacrjournals.orgnih.gov This overexpression has been observed in cancers of the breast, prostate, lung, colon, ovary, pancreas, and stomach. aacrjournals.orgnih.govpnas.orgcreative-biolabs.com For instance, studies using immunohistochemistry have shown Globo H expression in over 60% of ductal, lobular, and tubular breast carcinomas. pnas.org In contrast, its expression in normal tissues is typically weak and restricted to the luminal or secretory borders of epithelial cells, a location that is relatively inaccessible to the immune system. pnas.orgpnas.org This stark difference in expression levels between cancerous and normal cells forms the primary rationale for targeting Globo H in cancer therapy. aacrjournals.orgnih.gov

Table 1: Preclinical Observations of Globo H Expression

Cancer Type Expression Status Normal Tissue Expression
Breast Cancer Overexpressed in >60% of cases. pnas.org Weak, at apical epithelial borders. pnas.org
Prostate Cancer Overexpressed. nih.govcreative-biolabs.com Weak, at secretory borders. pnas.org
Lung Cancer Overexpressed. aacrjournals.orgnih.gov Limited. nih.gov
Ovarian Cancer Overexpressed. aacrjournals.orgpnas.org Limited. nih.gov
Gastric Cancer Overexpressed. pnas.orgnih.gov Limited. nih.gov
Pancreatic Cancer Overexpressed. aacrjournals.orgpnas.org Weak, at secretory borders. pnas.org
Colon Cancer Overexpressed. aacrjournals.orgnih.gov Limited. nih.gov

Introduction to Globo H Analogues and Their Research Implications

The unique expression pattern of Globo H on cancer cells makes it an excellent target for immunotherapy, particularly for cancer vaccines. aacrjournals.org However, like many TACAs, Globo H itself is poorly immunogenic, meaning it does not provoke a strong immune response necessary to eliminate tumor cells. acs.orgnih.gov This limitation has driven extensive research into the design and synthesis of Globo H analogues. These are molecules that mimic the structure of Globo H but are modified to enhance their immunological properties or to facilitate their use in research and therapeutic development. acs.org

Rationale for Analogue Design in Modulating Biological Activity

The primary goal of designing Globo H analogues is to overcome the poor immunogenicity of the natural antigen. acs.orgnih.gov Carbohydrate-based vaccines often induce a weak, T-cell-independent immune response that results in the production of low-affinity IgM antibodies rather than the more potent, long-lasting IgG antibodies. nih.gov By strategically modifying the Globo H structure, researchers aim to create analogues that can elicit a more robust and effective T-cell-mediated immune response. nih.govacs.org Modifications can be designed to improve recognition by the immune system, increase the stability of the antigen, or simplify the complex chemical synthesis process. mdpi.comnih.gov For example, studies have shown that modifications at either the reducing or non-reducing end of the hexasaccharide can significantly impact the resulting antibody response. acs.orgnih.gov

Overview of Structural Diversification Strategies for Globo H Analogues

Researchers have employed several strategies to create diverse Globo H analogues. These strategies often involve chemoenzymatic methods, which combine the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govresearchgate.net

Key diversification strategies include:

Modification of the Ceramide Tail: The lipid portion of the glycosphingolipid can be altered. This includes synthesizing analogues with partial or modified ceramide structures to investigate how the lipid component influences immunosuppressive activities. researchgate.net

Modification at the Reducing End: The glucose unit, where the ceramide is attached, can be modified. Introducing fluoro, azido (B1232118), or phenyl groups at the C-6 position of the reducing-end glucose has been shown to elicit IgG antibodies that recognize not only Globo H but also related antigens like SSEA3 and SSEA4. acs.orgnih.gov

Modification at the Non-Reducing End: The terminal fucose unit can also be a target for modification. For instance, adding an azido group to the C-6 position of the non-reducing end fucose has been found to elicit a strong IgG immune response. acs.orgnih.gov

Functionalization for Conjugation: Linkers are often added to the carbohydrate structure to facilitate conjugation to carrier proteins (like Keyhole Limpet Hemocyanin (KLH) or CRM197) or other molecules. mdpi.comnih.gov This is a critical step in creating effective vaccines, as the carrier protein helps to stimulate the necessary T-cell response. nih.gov

Azido-Analogues: A systematic approach involves creating various azido-Globo H analogues by selectively oxidizing hydroxyl groups into aldehydes, which are then chemically converted to azido groups. acs.orgnih.gov These azido groups can serve as chemical handles for conjugation or can themselves modulate the immune response. acs.org

Table 2: Examples of Structural Diversification Strategies for Globo H

Strategy Example Modification Research Goal
Reducing End Modification Fluoro, azido, or phenyl group at C-6 of glucose. acs.orgnih.gov Elicit IgG response against Globo H, SSEA3, and SSEA4. acs.orgnih.gov
Non-Reducing End Modification Azido group at C-6 of fucose. acs.orgnih.gov Elicit a strong IgG immune response. acs.orgnih.gov
N-Acyl Group Modification Fluorinated modifications on the N-acyl group of GalNAc. nih.gov Enhance anti-Globo H IgG titers and enzymatic stability. nih.gov
Linker Installation Attachment of an amine linker via reductive amination. elicityl-oligotech.comelicityl-oligotech.com Facilitate conjugation to carrier proteins for vaccine development. elicityl-oligotech.com

Specific Focus on Globo-H Analogue Type 1 within the Broader Analogue Landscape

Within the diverse field of Globo H analogues, "this compound" refers to a specific structural modification. In this analogue, the N-acetylgalactosamine (GalNAc) residue of the native Globo H structure is replaced with N-acetylglucosamine (GlcNAc). elicityl-oligotech.com The resulting hexasaccharide structure is Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.com

This specific modification is of research interest because subtle changes in the monosaccharide units of a TACA can significantly alter its three-dimensional shape and how it is recognized by antibodies and immune cells. By replacing GalNAc with GlcNAc, researchers can probe the specificity of anti-Globo H antibodies and potentially create an immunogen that focuses the immune response on other parts of the molecule or that breaks immune tolerance. This analogue is often synthesized with a linker arm, facilitating its conjugation to carrier proteins like Ovalbumin (OVA) or its use in other immunological assays, such as glycan arrays, to evaluate antibody cross-reactivity and vaccine efficacy. elicityl-oligotech.com

Properties

Molecular Formula

C12H22O11

Synonyms

Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Structural Elucidation and Advanced Synthetic Methodologies for Globo H Analogues

Core Structure of Native Globo H and Related Globo-Series Glycans

Globo H is a complex glycosphingolipid belonging to the globo-series. wikipedia.org Its structure was first determined through analyses of the breast cancer cell line MCF-7. wikipedia.org

Hexasaccharide Epitope Architecture

The carbohydrate portion of Globo H is a hexasaccharide with the structure Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1). wikipedia.org This oligosaccharide is linked to a ceramide lipid moiety, anchoring it to the cell membrane. wikipedia.org The terminal fucose residue and the internal β-linkage at the CD junction are crucial for antibody recognition. nih.gov The outer tetrasaccharide is particularly important for the binding of monoclonal antibodies like MBr1 and VK9. nih.gov

The core structures of related globo-series glycans serve as precursors to Globo H. These include globotriaosylceramide (Gb3), globotetraosylceramide (Gb4), and the stage-specific embryonic antigen-3 (SSEA-3), also known as Gb5. nih.govpnas.org

Glycan Abbreviation Structure
Globo HGHFucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-Cer
Stage-Specific Embryonic Antigen-3SSEA-3 (Gb5)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-Cer
GlobotetraosylceramideGb4GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-Cer
GlobotriaosylceramideGb3Galα(1-4)Galβ(1-4)Glc-Cer

Biosynthetic Pathways and Key Glycosyltransferases

The biosynthesis of Globo H begins with lactosylceramide (B164483) (LacCer), a common precursor for many glycosphingolipids. oup.com A series of sequential additions of monosaccharides by specific glycosyltransferases leads to the final hexasaccharide structure. oup.com

A key enzyme in this pathway is β1,3-galactosyltransferase V (β3GalT5), which catalyzes the addition of galactose to globoside-4 (Gb4) to form SSEA-3. nih.govwikipedia.org SSEA-3 is a critical intermediate that can then be fucosylated by a fucosyltransferase to yield Globo H. wikipedia.org The enzymes responsible for the synthesis of globo-series glycolipids are typically type II membrane proteins. oup.com The expression levels of these glycosyltransferases, such as α1,4Gal-T and β1,3GalNAc-T, are crucial in determining the cellular expression of Gb3 and Gb4, and subsequently Globo H. oup.com

Design Principles for Globo H Analogues

A significant challenge with carbohydrate-based vaccines is their low immunogenicity. acs.orgrsc.org To overcome this, Globo H analogues are designed with strategic modifications to enhance their ability to elicit a robust and specific immune response. acs.orgrsc.org

Strategic Modifications for Enhanced Immunogenicity and Receptor Binding

Modifications to the native Globo H structure are aimed at increasing its immunogenicity to induce a strong, T-cell dependent immune response. nih.govrsc.org These modifications can be made at various positions on the glycan.

One approach involves modifications at the C-6 position of the reducing end glucose with fluoro, azido (B1232118), or phenyl groups. nih.govacs.org These changes have been shown to elicit IgG antibody responses that recognize not only Globo H but also related epitopes like SSEA-3 and SSEA-4. nih.govacs.org Another strategy is the introduction of an azido group at the C-6 position of the non-reducing end fucose, which has also been found to induce a strong IgG immune response. nih.govacs.org

N-acyl modified Globo H derivatives have also been synthesized. rsc.org For instance, fluorine-modified N-acyl Globo H conjugates have been shown to induce higher titers of IgG antibodies capable of recognizing native Globo H on cancer cells. rsc.org The introduction of azido groups at different positions, such as the C6-OH of the terminal galactose or N-acetylgalactosamine, has led to analogues that, when conjugated to a carrier protein, elicit a stronger IgG response to Globo H, SSEA-3, and SSEA-4 than the native Globo H conjugate. acs.org

Modification Site Modifying Group Observed Immunological Effect
C-6 of reducing end glucoseFluoro, Azido, PhenylElicited IgG response recognizing GH, SSEA3, SSEA4. nih.govacs.org
C-6 of non-reducing end fucoseAzidoElicited strong IgG immune response. nih.govacs.org
N-acyl groupFluorineInduced higher titers of IgG antibodies. rsc.org
C-6 of terminal Gal or GalNAcAzidoElicited stronger IgG response to GH, SSEA3, SSEA4. acs.org

Introduction of Chemical Tags and Linkers for Research Applications

For research and vaccine development, synthetic Globo H and its analogues are often equipped with chemical tags or linkers. These linkers facilitate conjugation to carrier proteins, which is a common strategy to enhance the immunogenicity of carbohydrate antigens. nih.govrsc.org

A frequently used carrier protein is the diphtheria toxoid cross-reactive material CRM197. nih.govrsc.org The conjugation is typically achieved through a linker attached to the reducing end of the glycan. nih.gov For example, an n-pentenyl glycoside can serve as both an anomeric protecting group during synthesis and a linker for bioconjugation. acs.org Other linkers, such as those with a terminal amine group, allow for attachment to various carriers or surfaces for immunological studies and diagnostic applications. elicityl-oligotech.com These conjugated forms are essential for creating vaccine candidates that can be evaluated in preclinical and clinical settings. rsc.orgnih.govacs.org The use of specific adjuvants, like the glycolipid C34, in combination with these glycoconjugates can further enhance the immune response. nih.govnih.govacs.org

Advanced Synthetic Approaches to Globo H and Its Analogues

The complex structure of Globo H presents a significant synthetic challenge. Both chemical and chemoenzymatic strategies have been developed to access this important molecule and its analogues.

Chemical synthesis often involves a convergent [3+3] strategy, where two trisaccharide fragments are synthesized separately and then coupled. nih.govrsc.org Preactivation-based glycosylation is a key technique used in these syntheses. rsc.orgnih.gov The synthesis can be designed to proceed from the non-reducing end to the reducing end. rsc.org Challenges in chemical synthesis include achieving the correct stereochemistry at the glycosidic linkages, particularly the β-linkage at the CD junction. nih.gov

Chemoenzymatic methods offer an alternative and often more efficient route. nih.govacs.org These approaches utilize glycosyltransferases to form specific glycosidic bonds, which can simplify the synthesis and improve yields. acs.orgacs.org For large-scale production, enzymatic methods coupled with cofactor regeneration have been developed. acs.org This strategy reduces the cost of sugar nucleotides and overcomes product inhibition, making the synthesis of Globo H more feasible for clinical trials. acs.org For example, an enzymatic synthesis starting from allyl lactose (B1674315) has been developed, achieving high yields in just two steps. acs.org

The choice of synthetic strategy depends on the desired scale and the specific analogue being targeted. Both chemical and chemoenzymatic approaches have been instrumental in providing the necessary quantities of Globo H and its analogues for immunological studies and vaccine development. acs.orgnih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex oligosaccharides like Globo H analogues. These strategies often employ glycosyltransferases, enzymes that catalyze the formation of specific glycosidic linkages, to achieve high stereo- and regioselectivity that can be challenging to obtain through purely chemical means.

A notable chemoenzymatic approach involves the use of a one-pot multiple enzyme (OPME) procedure. nih.gov This method has been successfully applied to the synthesis of various globo-series glycosphingolipids (GSLs), including Globo H. nih.gov The strategy begins with a chemically synthesized lactoside acceptor that is equipped with a partial ceramide structure. This precursor is then elongated in a highly efficient, sequential one-pot reaction using specific glycosyltransferases. nih.gov For instance, a direct and quantitative conversion of a Gb4 sphingosine (B13886) precursor to a Globo H sphingosine has been achieved through two sequential OPME glycosylations. nih.govcgu.edu.tw

Another efficient chemoenzymatic method has been developed for the synthesis of various azido-Globo H analogues. acs.orgnih.gov This strategy utilizes galactose oxidase to selectively oxidize the C6-OH group of terminal galactose or N-acetylgalactosamine residues on glycan precursors (such as lactose, Gb3, Gb4, and SSEA3) to a C6-aldehyde. acs.orgnih.gov This aldehyde is then chemically converted to an azido group. The resulting azido-derivatives serve as substrates for further glycosylation by glycosyltransferases, coupled with sugar nucleotide regeneration, to yield the final azido-Globo H analogues. acs.orgnih.gov This approach allows for the site-specific introduction of an azido functionality, which can be used for subsequent conjugation.

The table below summarizes key enzymatic steps used in the chemoenzymatic synthesis of Globo H analogues.

EnzymeFunctionApplication in Globo H Analogue Synthesis
GlycosyltransferasesCatalyze the formation of specific glycosidic bonds.Elongation of glycan chains in a one-pot multiple enzyme (OPME) procedure to build the Globo H backbone. nih.gov
Galactose OxidaseSelectively oxidizes the primary alcohol at the C6 position of galactose and N-acetylgalactosamine residues.Creation of a C6-aldehyde intermediate for subsequent chemical modification to an azido group. acs.orgnih.gov
FucosyltransferaseTransfers a fucose sugar to an acceptor oligosaccharide.Addition of the terminal fucose residue to complete the Globo H structure. researchgate.net
SialyltransferaseTransfers a sialic acid residue to an acceptor oligosaccharide.Used in the synthesis of related gangliosides like SSEA-4 from a common precursor. nih.govresearchgate.net

Chemical Glycosylation Methodologies (e.g., Preactivation-Based, One-Pot Strategies)

Purely chemical synthesis provides a powerful and flexible route to Globo H and its derivatives, allowing for the incorporation of unnatural modifications. Various sophisticated strategies have been developed to tackle the challenges of stereoselectively forming the numerous glycosidic linkages within the hexasaccharide structure.

Preactivation-Based Glycosylation: This strategy is a cornerstone of modern oligosaccharide synthesis. It involves activating a glycosyl donor before the addition of the glycosyl acceptor. This approach has been successfully used to prepare several Globo H analogues with modifications on the N-acyl group. nih.govrsc.org The synthesis is typically carried out from the non-reducing end to the reducing end. For example, a fucose building block can be preactivated at low temperatures with a combination of reagents like diphenyl sulfoxide (B87167) (Ph₂SO) and triflic anhydride (B1165640) (Tf₂O) before reacting with a disaccharide acceptor to form a trisaccharide. nih.gov This iterative process is continued to assemble the full hexasaccharide. nih.gov

Convergent Strategies: Convergent synthesis involves preparing fragments of the target molecule separately and then coupling them together. A convergent and efficient [3+2+1] strategy has been employed for the synthesis of a Globo H derivative. rsc.orgnih.govrsc.org This approach involves the synthesis of a trisaccharide fragment, a disaccharide fragment, and a monosaccharide unit, which are then strategically combined. This method has demonstrated excellent yields and stereoselectivity for all glycosylation reactions, including the challenging formation of the cis α-linked D-galactose (B84031) and L-fucose residues. nih.govrsc.org

The following table outlines different chemical glycosylation methodologies for Globo H synthesis.

MethodologyDescriptionKey Features
Preactivation-Based GlycosylationThe glycosyl donor is activated with a promoter before the addition of the glycosyl acceptor.Allows for controlled glycosylation reactions; widely used for synthesizing N-acyl modified analogues. nih.gov
One-Pot SynthesisMultiple glycosylation steps are performed sequentially in a single reaction vessel without intermediate purification.Highly efficient, reduces synthesis time and waste; has been achieved with both four-component and three-component strategies. acs.org
Convergent [3+2+1] StrategyThe hexasaccharide is assembled by coupling pre-synthesized trisaccharide, disaccharide, and monosaccharide fragments.Efficient for large-scale synthesis; allows for late-stage diversification and confirmation of intermediate structures. nih.govrsc.org
Glycal AssemblyUtilizes glycals (cyclic enol ethers derived from sugars) as key building blocks for oligosaccharide construction.One of the earliest successful methods for total synthesis of a Globo-H oligosaccharide. nih.gov

Specific Synthetic Pathways for Azido-Modified Globo H Analogues

The introduction of an azido group into the Globo H structure provides a versatile chemical handle for conjugation to carrier proteins or other molecules, a crucial step in the development of anticancer vaccines. acs.org Chemoenzymatic synthesis has proven to be a particularly effective method for creating these analogues with high specificity. acs.orgnih.gov

The synthesis of azido-Globo H analogues typically begins with a glycan precursor such as lactose, Gb3, Gb4, or SSEA3. acs.org A key step in this pathway is the selective oxidation of the primary hydroxyl group (C6-OH) on the terminal galactose or N-acetylgalactosamine residue. acs.orgnih.gov This is achieved using the enzyme galactose oxidase, which converts the alcohol to an aldehyde. acs.org

Following the enzymatic oxidation, the resulting aldehyde is chemically transformed into an azido group. acs.orgnih.gov The azido-modified precursors are then elongated using glycosyltransferases and appropriate sugar nucleotide donors to construct the full azido-Globo H hexasaccharide. acs.orgnih.gov This method allows for the systematic placement of the azido group at various positions within the glycan structure for immunological evaluation. For example, monoazido- and diazido-Globo H analogues have been synthesized using this approach. acs.org

While chemical synthesis can also be used, it presents challenges. A purely chemical or programmable one-pot synthesis of azido-Globo H analogues would require building blocks that already contain the azide (B81097) functionality, necessitating different protecting group strategies. acs.orgnih.gov Furthermore, the electron-withdrawing nature of the azide group can negatively impact the stereochemical outcome of certain glycosylation reactions, such as the formation of the 1,2-cis-glycosidic linkage in the Gb3 building block. acs.orgnih.gov

Synthetic Routes to N-Acyl Modified Globo H Derivatives

Modification of the N-acyl group on the N-acetylgalactosamine (GalNAc) residue of Globo H is a strategy employed to enhance the immunogenicity of Globo H-based cancer vaccines. nih.govrsc.org The synthesis of these derivatives is often achieved through a multi-step chemical process that begins with the assembly of the protected hexasaccharide.

A preactivation-based glycosylation strategy is commonly used to construct the protected Globo H backbone. nih.govrsc.org In this protected intermediate, the amino group of the galactosamine unit is masked with a suitable protecting group, such as a trichloroethoxycarbonyl (Troc) group. nih.gov

The key steps for N-acyl modification are as follows:

Deprotection of the Amino Group: The Troc group is selectively removed to expose the free amine on the galactosamine residue. nih.gov

N-Acylation: The free amine is then acylated by reacting it with the corresponding acetic anhydride or fluorinated acetyl anhydride (or acid chloride). nih.gov This step introduces the desired N-acyl group, such as N-fluoroacetyl, N-difluoroacetyl, or N-trifluoroacetyl. nih.gov

Global Deprotection: Finally, all remaining protecting groups on the sugar hydroxyls are removed, typically under catalytic hydrogenolysis conditions (e.g., H₂/Pd(OH)₂), to yield the target N-acyl modified Globo H derivative. nih.gov

These synthetic analogues can then be purified and conjugated to carrier proteins for immunological studies. nih.govrsc.org

Structural Features of Globo-H Analogue Type 1

This compound is a specific variant of the Globo H hexasaccharide, designed for research and conjugation purposes. Its structure retains the core glycan sequence of Globo H but incorporates modifications at the reducing end to facilitate attachment to other molecules.

Detailed Glycan Structure

The glycan portion of this compound possesses the same hexasaccharide sequence as the native Globo H antigen. The structure is:

Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc elicityl-oligotech.com

This sequence consists of six monosaccharide units linked in a specific order and with defined stereochemistry:

L-Fucose (Fuc) is linked α(1→2) to the first D-Galactose.

D-Galactose (Gal) is linked β(1→3) to D-N-Acetylglucosamine.

D-N-Acetylglucosamine (GlcNAc) is linked β(1→3) to the second D-Galactose.

D-Galactose (Gal) is linked α(1→4) to the third D-Galactose.

D-Galactose (Gal) is linked β(1→4) to D-Glucose.

D-Glucose (Glc) is at the reducing end of the glycan chain.

In this compound, the glucose at the reducing end is modified for the attachment of a linker. elicityl-oligotech.com

Characterization of Specific Linker and Tag Components

To be useful in various biological applications, such as in immunoassays or for conjugation to carrier proteins, this compound is synthesized with a linker and often a functional tag at its reducing end. The linker serves as a spacer to separate the glycan from the molecule it is attached to, which can help to avoid steric hindrance and improve accessibility for binding.

Several types of linkers and tags have been attached to this compound:

Amine Linkers: These linkers terminate in a primary amine (-NH₂) group. This functional group is highly versatile for conjugation, for example, through reductive amination to proteins like Ovalbumin (OVA) or Bovine Serum Albumin (BSA). elicityl-oligotech.comelicityl-oligotech.com An example of such a linker structure is -NAc-CH₂-(1,4-Tz)-(CH₂)₂-EG₃-NH₂, where NAc indicates an N-acetyl group on the glucose, Tz is a triazole ring, and EG₃ is a triethylene glycol spacer. elicityl-oligotech.com

Biotin (B1667282) Tags: Biotin is a common tag used for detection and purification due to its extremely high affinity for streptavidin and avidin. A this compound can be functionalized with a biotin tag via a linker, for instance: -NAc-CH₂-(1,4-Tz)-(CH₂)₂-EG₃-NH-Biotin. elicityl-oligotech.com

Alkyne Linkers: A terminal alkyne group (-C≡CH) allows for conjugation using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and specific method for attaching the glycan to molecules containing an azide group. elicityl-oligotech.com

The choice of linker and tag depends on the intended application of the Globo-H analogue. The presence of these components is confirmed during synthesis and purification using analytical techniques such as NMR spectroscopy and mass spectrometry.

Structure Activity Relationship Sar Studies of Globo H Analogues

Impact of Glycan Moiety Modifications on Immunogenicity

Modifying the chemical structure of the Globo H hexasaccharide has been a key strategy to enhance its ability to provoke a robust and specific immune response. By systematically altering different parts of the molecule, from its terminal ends to specific functional groups, scientists have been able to identify structural features that are critical for immunogenicity. These modifications aim to make the antigen appear more foreign to the immune system and to increase its stability. nih.gov

Role of Reducing and Non-Reducing End Modifications

Strategic modifications at both the reducing (glucose) and non-reducing (fucose) ends of the Globo H glycan have been shown to significantly impact the resulting immune response. Studies involving the chemoenzymatic synthesis of analogues have allowed for precise alterations at these terminal positions. nih.govacs.org These modified antigens are then typically conjugated to a carrier protein, such as the diphtheria toxoid cross-reactive material (CRM197), to create vaccine candidates. nih.govacs.org

Research has demonstrated that modifications at the C-6 position of the reducing end glucose with fluoro, azido (B1232118), or phenyl groups can elicit a strong IgG antibody response. nih.govacs.org These antibodies were found to specifically recognize not only Globo H but also related epitopes like stage-specific embryonic antigen 3 (SSEA3 or Gb5) and stage-specific embryonic antigen 4 (SSEA4). nih.govacs.org Conversely, at the non-reducing end, only the introduction of an azido group at the C-6 position of the fucose residue resulted in a similarly strong IgG immune response. nih.govacs.org The antibodies generated by these analogue vaccines demonstrated the ability to identify tumor cells expressing Globo H and to trigger complement-dependent cytotoxicity, a crucial mechanism for eliminating cancer cells. nih.govacs.org

Influence of Site-Specific Azido and Fluoro Modifications

Site-specific modifications with small, electron-withdrawing groups like azido (N₃) and fluoro (F) moieties have proven to be a particularly effective strategy for enhancing the immunogenicity of Globo H. nih.govnih.gov These chemical alterations can increase the antigen's enzymatic stability in vivo and introduce novel epitopes that the immune system can more readily recognize. nih.gov

Fluorination has been explored at various positions. For instance, modifying the C-6 position of the reducing end glucose with a fluoro group led to a significant IgG antibody response against Globo H and its related structures. nih.govacs.org Similarly, azido modifications have been systematically investigated. An azido group at the C-6 position of the non-reducing end fucose was highly effective at inducing a strong IgG response. nih.govacs.orgresearchgate.net Further studies synthesized a variety of monoazido-Globo H analogues. acs.orgnih.gov Glycan array analysis of antisera from immunized mice revealed that an azido-GH glycoconjugate with the azide (B81097) at the C-6 position of the galactose on the lactose (B1674315) (Lac) substructure elicited the most robust antibody response against the entire globo-series of antigens (Globo H, SSEA3, and SSEA4). acs.orgnih.gov These findings underscore that the precise location of the azido modification is critical for optimizing the immune response. acs.orgnih.gov

Modification SiteModification TypeResulting Immune Response
Reducing End (Glucose C-6)Fluoro, Azido, PhenylElicited strong IgG antibody response recognizing Globo H, SSEA3, and SSEA4. nih.govacs.org
Non-Reducing End (Fucose C-6)AzidoElicited a strong IgG immune response. nih.govacs.org
Galactose on Lactose (Lac) Substructure (C-6)AzidoElicited the highest antibody response against Globo H, SSEA3, and SSEA4. acs.orgnih.gov

Effects of N-Acyl Group Derivatizations

Attention has also been given to the N-acetylgalactosamine (GalNAc) residue within the Globo H structure. Modifications to its N-acyl group represent another avenue for enhancing immunogenicity. The rationale is that altering this group can create a neoantigen that breaks immune tolerance. nih.gov

In one study, several Globo H analogues with modifications on the N-acyl group were synthesized and conjugated to the CRM197 carrier protein. nih.govrsc.org The immunological evaluation of these conjugates in mice showed that fluorine-modified N-acyl groups could significantly boost the immune response. nih.govrsc.org Specifically, difluorinated and trifluorinated N-acetyl Globo H conjugates induced markedly higher titers of IgG antibodies compared to the unmodified Globo H conjugate. nih.gov These induced antibodies were capable of recognizing the natural Globo H antigen on the surface of cancer cells and mediating complement-dependent cell death. nih.govrsc.org This suggests that increasing the degree of fluorination on the N-acyl chain can progressively enhance the immunogenicity of the Globo H antigen. nih.gov

N-Acyl ModificationRelative IgG Antibody Titer
Unmodified (N-acetyl)Baseline
N-fluoroacetylEnhanced
N-difluoroacetylSignificantly Enhanced nih.gov
N-trifluoroacetylSignificantly Enhanced nih.gov

Correlation Between Structural Features and Antibody Binding Specificity

Understanding how structural changes in Globo H analogues affect antibody recognition is fundamental to designing vaccines that elicit a targeted and effective anti-tumor response. Studies have focused on mapping the precise epitopes recognized by antibodies and quantifying the strength of these interactions.

Epitope Mapping Using Analogue Libraries

To define the minimal structural requirements for antibody recognition, researchers have synthesized libraries of truncated Globo H analogues and used them in microarray analyses. nih.gov By systematically removing sugar residues from the full hexasaccharide, it is possible to pinpoint the key components of the epitope that monoclonal antibodies (mAbs) bind to. nih.gov

Studies using mAbs MBr1 and VK-9, which are known to target Globo H, revealed that the terminal fucose residue is essential for effective binding. nih.gov Microarray analysis showed that both MBr1 and VK-9 could bind effectively to a tetrasaccharide fragment of Globo H (Bb4), indicating that this portion contains the core epitope. nih.govnih.gov The binding affinity of these antibodies for the full hexasaccharide was not significantly greater than for the terminal tetrasaccharide. nih.gov This detailed epitope mapping confirms that the immune response is highly specific to the terminal end of the glycan and that modifications outside this core region may be better tolerated without compromising the binding of therapeutically relevant antibodies. nih.govnih.gov

Quantitative Analysis of Binding Dissociation Constants with Monoclonal Antibodies

Quantifying the binding affinity between Globo H analogues and specific monoclonal antibodies provides a precise measure of the interaction's strength. The equilibrium dissociation constant (Kd) is a key parameter, with lower Kd values indicating a stronger binding affinity.

Fluorescence polarization and surface plasmon resonance (SPR) are two methods used to determine these constants. nih.gov For example, the binding of the monoclonal antibody α-GH to a fluorescently labeled Globo H was measured, yielding a Kd value of approximately 161 nM. nih.gov This indicates a high-affinity interaction. These quantitative binding assays are crucial for characterizing the antibodies elicited by vaccine candidates and for selecting mAbs with optimal specificity and affinity for therapeutic development. nih.gov Comparing the Kd values of an antibody against a panel of different glycan analogues allows for a detailed understanding of its binding specificity and cross-reactivity. nih.govnih.gov

AntibodyLigandDissociation Constant (Kd)Method
α-GHGlobo H–BODIPY(161 ± 13) nM nih.govFluorescence Polarization
α-SSEA-4SSEA-4–BODIPY(115 ± 10) nM nih.govFluorescence Polarization
Mbr1Globo HNot specifiedMicroarray nih.gov
VK-9Globo HNot specifiedMicroarray nih.gov

Relationship Between Analogue Structure and Preclinical Biological Efficacy

The structure of Globo H analogues plays a critical role in their recognition by the immune system and their subsequent ability to trigger an anti-tumor response. Preclinical studies have focused on modifying the native Globo H structure to enhance its immunogenicity and efficacy. These modifications involve truncating the hexasaccharide chain or altering specific functional groups to understand how these changes impact biological activity.

The recognition of Globo H on the surface of cancer cells by antibodies is a crucial first step in immunotherapy. The specificity of this interaction is highly dependent on the carbohydrate structure. Glycan microarray technology has been instrumental in dissecting the binding specificities of monoclonal antibodies and patient-derived antibodies to Globo H and its various analogues.

Research has shown that the terminal fucose moiety of the Globo H hexasaccharide is essential for recognition by specific monoclonal antibodies, such as MBr1 and VK-9. pnas.org Studies using truncated analogues of Globo H revealed that the outer tetrasaccharide (Bb4) is the minimal epitope required for binding by both MBr1 and VK-9 antibodies. pnas.org The relative binding affinity of these antibodies, however, varies, with MBr1 showing a stronger preference for the full Globo H structure compared to the Bb4 tetrasaccharide. pnas.org

Further modifications, such as the introduction of an azido group at specific positions on the glycan, have been explored to enhance immunogenicity. An azido-Globo H analogue, where the azide group is placed at the C6 position of the lactose (Lac) moiety (Gal-C6), was found to elicit a high antibody response not only to Globo H itself but also to related globo-series antigens like SSEA3 and SSEA4. acs.orgnih.gov The antibodies generated by this specific analogue demonstrated the ability to recognize Globo H expressed on the surface of MCF-7 breast cancer cells. acs.orgnih.gov

Similarly, modifying the N-acyl group on the N-acetylgalactosamine residue with fluorine has been shown to induce high titers of IgG antibodies. nih.gov These antibodies are capable of recognizing the native Globo H antigen presented on the surface of cancer cells. nih.gov This indicates that even subtle modifications to the core structure can significantly influence the analogue's ability to be recognized by the immune system, leading to the generation of antibodies that cross-react with the natural tumor-associated antigen.

Globo H AnalogueStructural ModificationKey Research Finding on Cell-Surface RecognitionReference
Bb4Truncated form of Globo H (terminal tetrasaccharide)Recognized by anti-Globo H antibodies MBr1 and VK-9, indicating it is a key part of the binding epitope. pnas.org pnas.org
Gb5 (SSEA-3)Truncated form of Globo H (internal pentasaccharide without fucose)Not recognized by MBr1 and VK-9, highlighting the importance of the terminal fucose for specific antibody binding. pnas.org pnas.org
Azido-Globo H (at Gal-C6 of Lac)Azido group replaces hydroxyl at a specific position.Induced antibodies that recognize native Globo H on the surface of MCF-7 cancer cells. acs.orgnih.gov acs.orgnih.gov
Fluorine-modified N-acyl Globo HFluorine atom incorporated into the N-acyl group.Generated IgG antibodies that effectively recognize the native Globo H antigen on cancer cell surfaces. nih.gov nih.gov

The ultimate goal of modifying Globo H analogues is to enhance their ability to induce a potent and effective anti-tumor immune response. This efficacy is often measured by the ability of the induced antibodies or engineered immune cells to kill cancer cells that express Globo H. Preclinical models have demonstrated a clear link between the structure of the analogue used for immunization and the resulting cell-mediated cytotoxicity.

Antibodies induced by fluorine-modified N-acyl Globo H analogues have been shown to eliminate cancer cells through complement-dependent cytotoxicity (CDC). nih.gov In this mechanism, the antibodies bind to Globo H on the cancer cell surface and activate the complement system, a cascade of proteins that ultimately leads to the formation of a pore in the cell membrane, causing cell lysis. nih.govtandfonline.com Similarly, a fully synthetic vaccine composed of Globo H conjugated to monophosphoryl lipid A (MPLA) induced antibodies that mediate strong CDC against Globo H-expressing MCF-7 cancer cells. rsc.org

In addition to CDC, antibodies induced by Globo H analogues can also trigger antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). tandfonline.comnih.gov In ADCC, IgG antibodies bound to the tumor cell surface are recognized by natural killer (NK) cells, which then release cytotoxic granules to kill the cancer cell. tandfonline.com ADCP involves phagocytic cells, like macrophages, engulfing and destroying the antibody-coated tumor cell. nih.gov A vaccine formulation combining a Globo H-CRM197 conjugate with specific adjuvants elicited antibodies that exhibited superior CDC and ADCP. nih.gov

A more direct approach to cell-mediated cytotoxicity involves chimeric antigen receptor (CAR) T-cell therapy. CAR T-cells engineered to specifically target Globo H have demonstrated potent and specific killing of Globo H-positive tumor cells in preclinical studies. researchgate.net The activation and cytotoxic activity of these CAR T-cells were directly dependent on the presence of Globo H on the target cancer cells, showcasing a powerful and direct link between cell-surface recognition and cell elimination. researchgate.net

Globo H Analogue/TherapeuticMechanism of ActionPreclinical Efficacy FindingReference
Fluorine-modified N-acyl Globo HInduces antibodies that activate Complement-Dependent Cytotoxicity (CDC).Antibodies effectively eliminated cancer cells in the presence of complement. nih.gov nih.gov
Globo H-MPLA ConjugateInduces antibodies that activate Complement-Dependent Cytotoxicity (CDC).Elicited antibodies that mediated strong CDC against Globo H-positive MCF-7 cells. rsc.org rsc.org
Globo H-CRM197 Conjugate (with adjuvants)Induces antibodies that activate CDC and Antibody-Dependent Cellular Phagocytosis (ADCP).Generated antibodies that showed superior CDC and ADCP against cancer cells. nih.gov nih.gov
Globo H-targeted CAR T-cellsDirect T-cell mediated cytotoxicity.Showed specific cytotoxicity against Globo H-positive tumor cells in vitro and in vivo. researchgate.net researchgate.net

Biological Functions and Mechanistic Investigations of Globo H and Its Analogues Preclinical Focus

Involvement in Cancer Cell Physiology (Preclinical Models)

Globo H and its analogues are integral to several processes that drive tumor progression, including cell proliferation, survival, and metastasis. tandfonline.comnih.gov

Influence on Cell Proliferation and Colony Formation

Below is a table summarizing the effect of Globo H on cell proliferation and colony formation in different cancer cell lines.

Cancer TypeCell LineEffect of High Globo H ExpressionFinding
Lung CancerA549Upregulated colony formation activity tandfonline.com
Breast CancerMDA-MB-231Upregulated colony formation activity tandfonline.com
MelanomaB16F10Enhanced tumor growth in mice tandfonline.com
Gastric CancerNCI-N87Higher proliferative activity nih.gov

Modulation of Cell Migration, Senescence, and Apoptosis Pathways

Glycosphingolipids, including the globo-series, play an active role in various cellular processes such as cell migration, senescence, and apoptosis. tandfonline.com Globo H shed by cancer cells can protect tumors from apoptosis. ascopubs.org The biosynthetic pathway of Globo H is crucial for cancer cell survival; knocking down the key enzyme β1,3-galactosyltransferase V (β3GalT5) has been found to inhibit cancer cell survival and promote apoptosis. nih.gov Furthermore, Globo H ceramide has been shown to promote cancer cell viability both in vitro and in vivo. tandfonline.com Treatment with an anti-Globo H antibody was able to counteract the resistance to the drug erlotinib (B232) in lung cancer cells, highlighting Globo H's role in cell survival pathways. tandfonline.com

Role in Epithelial-Mesenchymal Transition and Angiogenesis

Glycans are involved in the critical steps of tumorigenesis, including invasion, metastasis, and angiogenesis. tandfonline.com During cancer progression, cells can undergo an epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and gain mesenchymal features, facilitating metastasis. tandfonline.commdpi.com Glycosylation changes are intimately associated with EMT. mdpi.com

Globo H has been shown to promote angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and spread. nih.govresearchgate.net Cancer cells with high levels of Globo H expression have demonstrated greater angiogenicity. tandfonline.com Globo H ceramide shed from cancer cells can be incorporated into endothelial cells, inducing migration, tube formation, and angiogenesis in vivo. nih.gov Mechanistic studies have revealed that the angiogenic effects of Globo H ceramide are linked to its endocytosis and subsequent signaling pathways that trigger Ca(2+) mobilization. nih.gov

The table below details the role of Globo H in EMT and angiogenesis.

ProcessModel SystemKey FindingsReference
Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)Globo H ceramide induces migration and tube formation. nih.gov
Angiogenesis In vivo mouse modelsTumors with high Globo H expression show higher blood vessel density. researchgate.net
Angiogenesis Breast cancer specimensGHCer(+) specimens contained higher vessel density than GHCer(-) specimens. nih.gov

Immunomodulatory Mechanisms of Globo H and Analogue Interactions (Preclinical Models)

Beyond its direct effects on cancer cells, Globo H plays a significant role in modulating the tumor microenvironment to favor immune evasion. acs.org

Induction of Immunosuppression via Specific Signaling Pathways (e.g., Notch 1, Adenosine (B11128) A2A-receptor)

Several cancer-associated glycosphingolipids are known to inhibit immune cell responses. tandfonline.com Globo H has been shown to induce immunosuppression by inhibiting Notch 1 signaling. tandfonline.comnih.gov Both in vitro and in vivo studies have demonstrated that the application of exogenous Globo H can suppress the proliferation of human and mouse immune cells by downregulating the Notch 1 pathway at both the transcriptional and protein levels. tandfonline.com

Subsequent research has identified the recruitment of the adenosine A2A-receptor as a key mechanism underlying the Globo H-mediated downregulation of Notch 1. tandfonline.com The adenosine A2A receptor is a known inhibitor of immune responses. haematologica.org Globo H ceramide interacts with the adenosine A2A receptor (A2AR), which triggers cyclic AMP (cAMP) and protein kinase A (PKA) signaling. nih.gov This interaction leads to a reduction in the proliferation of CD4+ T cells and promotes the differentiation of regulatory T cells (Tregs), which are immunosuppressive. nih.gov Furthermore, Globo H enhances the suppressive capacity of Treg cells. nih.gov Mechanistically, Globo H ceramide forms a complex with TRAX (translin-associated factor-X) and the C-terminus of A2AR, facilitating A2AR activation and promoting an immunosuppressive tumor microenvironment. nih.gov

Interaction with Immune Checkpoint Mechanisms (Preclinical context)

The immunosuppressive functions of Globo H have led to the postulation that it could act as an immune checkpoint molecule. tandfonline.com By facilitating cancer cell evasion from immunosurveillance, Globo H presents an attractive target for the development of novel anti-cancer therapies. tandfonline.com The interaction of Globo H with the adenosine A2A receptor pathway, a critical immunosuppressive axis in the tumor microenvironment, supports its role as an immune checkpoint. haematologica.orgnih.gov By activating this pathway, Globo H contributes to an environment that is hostile to anti-tumor immune responses, thereby allowing cancer cells to escape destruction by the immune system.

Effects on T-Cell Activation and Cytokine Production in Experimental Systems

The immunomodulatory properties of Globo H and its analogues have been a significant focus of preclinical research, particularly their capacity to stimulate T-cell-dependent immune responses, which is often a challenge for carbohydrate-based antigens. nih.gov To overcome the poor immunogenicity of tumor-associated carbohydrate antigens (TACAs) like Globo H, researchers have developed synthetic vaccine candidates by conjugating Globo H analogues to carrier proteins such as diphtheria toxoid cross-reactive material 197 (CRM197) or keyhole limpet hemocyanin (KLH). nih.govrsc.org These conjugates are designed to transform the T-cell-independent nature of the carbohydrate antigen into a T-cell-dependent response. nih.gov

Experimental systems have demonstrated that specifically designed analogues can elicit robust T-cell involvement. For instance, a fully synthetic vaccine composed of Globo H conjugated to monophosphoryl lipid A (MPLA) was shown to elicit strong IgG1 antibody responses, which is indicative of T-cell-dependent immunity. rsc.org Similarly, fluorine-modified N-acyl Globo H analogues conjugated to CRM197 induced high titers of IgG antibodies in mice, implying a significant T-cell-mediated immune response. nih.gov Further studies with azido-modified Globo H analogues also showed that the resulting glycoconjugates induced a robust T-cell dependent immune response, characterized by strong IgG antibody levels. acs.org

Beyond vaccine development, direct effects on T-cell activation and cytokine production have been observed. Chimeric antigen receptor (CAR) T-cell therapy targeting Globo H has been developed. researchgate.net In vitro, these Globo H-targeted CAR T-cells exhibited specific activation upon encountering Globo H-positive tumor cells, leading to the release of key cytokines, including Interferon-γ and Interleukin-2 (IL-2). researchgate.net A combination vaccine linking Globo H and the cancer stem cell marker Oct4 to a TLR7 agonist was also found to enhance cytokine production in experimental models. researchgate.net Conversely, Globo H ceramide (GHCer) itself has been shown to suppress Notch1 signaling during the activation of murine T-cells, suggesting a potential mechanism by which cancer cells might evade immune surveillance. acs.org

Summary of Experimental Findings on T-Cell Activation and Cytokine Production
Experimental System/AnalogueKey FindingObserved EffectReference
Globo H-MPLA Conjugate VaccineElicitation of T-cell-dependent immunityRobust IgG1 antibody responses rsc.org
Fluorine-modified N-acyl Globo H-CRM197 ConjugateInduction of T-cell-mediated immune responseHigh titers of IgG antibodies nih.gov
Globo H-Targeted CAR T-cells (obi-R007)Specific activation of cytotoxic T-cellsRelease of Interferon-γ and IL-2 researchgate.net
Globo H-OCT4-T7 Combination VaccineEnhanced immune stimulationIncreased cytokine production researchgate.net
Globo H Ceramide (GHCer)Suppression of T-cell activation pathwayDownregulation of Notch1 signaling acs.org

Molecular Targets and Receptor Interactions

Research has identified specific proteins that interact directly with Globo H, shedding light on its biological roles. A notable binding partner is Human Ribonuclease 1 (RNase 1), a systemic human enzyme. nih.govresearchgate.net A screen of mammalian cell-surface glycans revealed a strong affinity between RNase A (the bovine homologue) and the Globo H hexasaccharide. nih.govresearchgate.net Subsequent analysis confirmed that human RNase 1 binds to immobilized Globo H with an affinity in the low micromolar to high nanomolar range. nih.govacs.org Further investigation using heteronuclear single quantum coherence (HSQC) NMR spectroscopy demonstrated that RNase 1 interacts with Globo H through residues located distally from its enzymatic active site. nih.govresearchgate.netacs.org

In the context of cancer cell signaling, Globo H does not act in isolation but as part of a larger molecular complex. In breast cancer cells, globo-series glycosphingolipids, including Globo H, SSEA3, and SSEA4, form a complex with key signaling proteins. tandfonline.comnih.govpnas.org These binding partners include the lipid raft marker protein caveolin-1 (B1176169) (CAV1) and the focal adhesion kinase (FAK). tandfonline.compnas.org This primary complex then engages with other downstream signaling molecules, such as AKT and receptor-interacting protein kinase (RIP), to regulate cell survival pathways. tandfonline.compnas.org

Identified Binding Partners of Globo H and Related Glycosphingolipids
Binding PartnerContextSignificanceReference
Human Ribonuclease 1 (RNase 1)Cell-surface ligand interactionSuggests a potential mechanism for innate cancer resistance and targeted therapy. nih.govresearchgate.net nih.govresearchgate.netacs.org
Caveolin-1 (CAV1)Component of a signaling complex in lipid raftsStabilizes the complex to promote cancer cell survival. tandfonline.compnas.org tandfonline.comnih.govpnas.org
Focal Adhesion Kinase (FAK)Component of a signaling complex in lipid raftsMediates survival signaling and maintains tumorigenicity. tandfonline.compnas.org tandfonline.compnas.org
AKTDownstream interactor of the GSL-FAK-CAV1 complexInvolved in cell survival and proliferation pathways. tandfonline.compnas.org
Receptor-Interacting Protein Kinase (RIP)Downstream interactor of the GSL-FAK-CAV1 complexPrevents apoptosis by being sequestered in the complex. pnas.org tandfonline.compnas.org

Glycosphingolipids (GSLs) like Globo H are known to cluster within specific regions of the cell membrane known as lipid rafts or glycolipid-enriched microdomains. nih.gov These domains function as signaling platforms, concentrating certain proteins and lipids to facilitate molecular interactions. Preclinical studies have confirmed that globo-series GSLs, including Globo H, SSEA3, and SSEA4, participate in the formation of these microdomains on cancer cells. nih.gov

In breast cancer cell lines, it has been demonstrated that these globo-series GSLs form a functional complex within membrane lipid rafts. tandfonline.compnas.org This complex is organized around the core components of caveolin-1 (CAV1), a protein integral to lipid raft structure, and focal adhesion kinase (FAK). tandfonline.comnih.govpnas.org The association of Globo H and its precursors within these lipid rafts is critical for their function in promoting cancer cell survival. nih.govpnas.org Disruption of this complex, for instance by knocking down the key biosynthetic enzyme β3GalT5, leads to the dissociation of signaling partners and the induction of apoptosis. pnas.org This highlights the structural and functional importance of lipid raft association for the oncogenic signaling mediated by Globo H. pnas.org

Biosynthetic Regulation and Enzymatic Pathways Relevant to Analogue Formation

The biosynthesis of Globo H is part of the larger globo-series glycosphingolipid pathway. wikipedia.org This enzymatic cascade is crucial as it also produces other cancer-associated antigens like stage-specific embryonic antigen-3 (SSEA3) and stage-specific embryonic antigen-4 (SSEA4). wikipedia.orgnih.gov

The pathway begins with the precursor globoside-4 (Gb4). wikipedia.org A pivotal and rate-limiting step is catalyzed by the enzyme β1,3-galactosyltransferase V (β3GalT5) . acs.orgwikipedia.orgnih.gov This enzyme transfers a galactose residue to Gb4, forming SSEA3. wikipedia.org SSEA3 is a critical intermediate that serves as a branch point in the pathway. wikipedia.org From SSEA3, the synthesis of Globo H is completed by a fucosyltransferase , which adds a terminal fucose residue. wikipedia.org Alternatively, SSEA3 can be converted to SSEA4 by the action of a sialyltransferase . wikipedia.org

The regulation of this pathway, particularly the expression and activity of β3GalT5, is critical for cancer cell biology. acs.orgnih.gov Studies have shown that knocking down β3GalT5 disrupts the production of all three globo-series antigens (SSEA3, SSEA4, and Globo H), leading to an inhibition of cancer cell survival and the promotion of apoptosis. acs.orgnih.gov

While the biosynthetic pathway describes the natural formation, the creation of Globo H analogues for research and therapeutic development, such as vaccines, relies on chemical and chemoenzymatic synthesis. nih.govacs.orgacs.org These methods allow for precise structural modifications, such as the introduction of azido (B1232118) or fluoro groups, to enhance the immunogenicity of the resulting molecule. nih.govacs.orgresearchgate.net

Key Enzymes in the Biosynthesis of Globo H
EnzymeFunctionSubstrateProductReference
β1,3-galactosyltransferase V (β3GalT5)Catalyzes the key step in globo-series synthesisGloboside-4 (Gb4)SSEA3 acs.orgwikipedia.orgnih.gov
FucosyltransferaseAdds the terminal fucose to form Globo HSSEA3Globo H wikipedia.org
SialyltransferaseAdds a sialic acid to form SSEA4 (a related GSL)SSEA3SSEA4 wikipedia.org

Immunological Responses Elicited by Globo H Analogue Based Constructs Preclinical Investigations

Strategies for Enhancing Analogue Immunogenicity

To amplify the immune response against Globo H analogues, two primary strategies are employed: conjugation to carrier proteins and the use of adjuvants. These approaches aim to convert the T-cell independent immune response, which is typical for carbohydrate antigens and characterized by weak IgM production, into a robust, T-cell dependent response leading to long-lasting IgG antibodies.

The conjugation of haptens, such as Globo H analogues, to large carrier proteins is a well-established method to enhance their immunogenicity. Commonly used carrier proteins in this context include the diphtheria toxoid cross-reactive material 197 (CRM197) and keyhole limpet hemocyanin (KLH). tokyofuturestyle.comcreative-biolabs.com

CRM197, a non-toxic mutant of the diphtheria toxin, is a well-defined recombinant protein that has been shown to be a superior carrier in many contexts. tokyofuturestyle.com Preclinical studies have demonstrated that Globo H analogues conjugated to CRM197 can elicit a strong T-cell dependent immune response, characterized by a higher production of IgG antibodies compared to IgM. nih.govnih.gov In some studies, CRM197 conjugates were found to induce antibody responses that were equal to or greater than those induced by KLH conjugates. tokyofuturestyle.com For instance, a Globo H-CRM197 conjugate combined with a suitable adjuvant was shown to induce higher titers of IgG antibodies compared to a Globo H-KLH vaccine. nih.gov

KLH is a large, metalloprotein derived from the giant keyhole limpet. creative-biolabs.com Its high immunogenicity makes it a frequent choice for a carrier protein in experimental vaccines. tokyofuturestyle.com However, vaccines utilizing KLH as a carrier have been noted to sometimes elicit higher titers of IgM antibodies relative to IgG, suggesting a less potent T-cell mediated immune response. creative-biolabs.comnih.gov While the Globo H-KLH conjugate has advanced to clinical trials, the pursuit of a more robust IgG response has led to the exploration of alternative carriers like CRM197. nih.govrsc.org

Carrier ProteinKey CharacteristicsObserved Immunological Outcomes with Globo H Analogues
CRM197 Genetically detoxified diphtheria toxin, recombinant protein (58.4 kDa). tokyofuturestyle.comInduces a strong T-cell dependent immune response, leading to higher IgG antibody titers. nih.govnih.gov In some cases, demonstrated superior immunogenicity to KLH. tokyofuturestyle.com
KLH Large, multi-subunit, oxygen-carrying metalloprotein from the giant keyhole limpet. creative-biolabs.comHighly immunogenic, but can result in a higher IgM to IgG antibody ratio, suggesting a weaker T-cell mediated response. creative-biolabs.comnih.gov

Adjuvants are critical components of vaccine formulations that help to potentiate the immune response. In the context of Globo H analogue-based vaccines, several adjuvants have been investigated for their ability to enhance antibody production and promote a favorable immune profile.

The glycolipid C34 has been used in conjunction with CRM197-conjugated Globo H analogues. This combination is designed to enhance the immune response and promote a class switch from IgM to IgG antibodies. nih.gov Studies have shown that the use of C34 with a Globo H-CRM197 conjugate can elicit a strong antibody response against Globo H and related globo-series antigens. nih.gov

Monophosphoryl lipid A (MPLA), a derivative of the lipid A component of lipopolysaccharide, is a potent immunostimulant that has been explored in Globo H vaccine formulations. creative-biolabs.com A fully synthetic vaccine composed of Globo H conjugated to MPLA was found to elicit robust IgG1 antibody responses and T-cell dependent immunity, outperforming a Globo H-KLH conjugate. rsc.org This conjugate was also self-adjuvanting, not requiring an external adjuvant. rsc.org

QS21, a saponin (B1150181) adjuvant, has also been investigated, particularly in combination with other adjuvants. A study evaluating a Globo H-CRM197 conjugate with various adjuvants found that the combination of QS21 and a synthetic 3-O-deacyl-monophosphoryl lipid A (3D-MPL) was particularly effective. nih.govresearchgate.net This formulation elicited robust IgG2a and IgG3 antibody responses and a Th1-biased cellular immunity in mice. nih.govresearchgate.net

AdjuvantTypeEffect on Immune Response to Globo H Analogue Constructs
C34 GlycolipidEnhances immune response and promotes class switching to IgG when used with CRM197 conjugates. nih.gov
MPLA Toll-like receptor 4 (TLR4) agonistElicits robust IgG1 responses and T-cell dependent immunity; can be used in self-adjuvanting conjugates. rsc.orgcreative-biolabs.com
QS21 SaponinIn combination with 3D-MPL, elicits strong IgG2a and IgG3 responses and Th1 cellular immunity. nih.govresearchgate.net

Characterization of Antibody Generation in Preclinical Models

A critical aspect of preclinical evaluation is the detailed characterization of the antibodies produced in response to vaccination. This includes determining the quantity (titers) and the class (isotype) of the antibodies, as well as their specificity and cross-reactivity with related antigens.

The primary goal of Globo H analogue-based vaccines is to induce high titers of IgG antibodies, which are indicative of a mature, T-cell dependent immune response. Preclinical studies in mice have shown that vaccination with various Globo H analogue-CRM197 conjugates, particularly when formulated with adjuvants like C34, elicits a strong IgG response with low levels of IgM. nih.gov This signifies a successful isotype switch, which is crucial for immunological memory and potent effector functions. nih.gov

For example, certain azido-modified Globo H analogues conjugated to CRM197 and administered with the C34 adjuvant were shown to induce a more robust IgG response compared to the native Globo H-CRM197 conjugate. nih.gov Similarly, fluorine-modified N-acyl Globo H conjugates were also reported to induce higher titers of IgG antibodies. nih.gov In a clinical study with a Globo H-KLH vaccine, anti-Globo H IgM antibodies peaked between weeks 5 and 13, while IgG titers peaked later, at week 41, demonstrating the kinetics of the immune response. escholarship.orgescholarship.org

A key desired characteristic of the antibodies elicited by Globo H analogues is their ability to recognize and bind to the native Globo H antigen expressed on the surface of cancer cells. Additionally, cross-reactivity with other tumor-associated globo-series glycans, such as stage-specific embryonic antigen-3 (SSEA-3) and stage-specific embryonic antigen-4 (SSEA-4), can be advantageous as these are also overexpressed on various cancer cells. tandfonline.com

Glycan array analysis has been a valuable tool in assessing the cross-reactivity profile of the induced antibodies. pnas.org Studies have shown that antibodies raised against certain modified Globo H analogues conjugated to CRM197 not only recognize the native Globo H but also cross-react with SSEA-3 and SSEA-4. nih.govacs.org For instance, an azido-GH glycoconjugate (1-CRM197) was found to elicit a robust IgG antibody response that recognized Globo H, SSEA-3, and SSEA-4. nih.govacs.org This cross-reactivity is significant as SSEA-3 is a precursor to both Globo H and SSEA-4. tandfonline.com The ability of these antibodies to bind to multiple tumor-associated carbohydrate antigens could potentially broaden the anti-tumor effect of the vaccine.

AntigenCross-Reactivity of Anti-Globo H Analogue Antibodies
Native Globo H Antibodies elicited by modified Globo H analogues demonstrate strong binding to the native Globo H antigen. nih.govacs.org
SSEA-3 Significant cross-reactivity observed, as SSEA-3 shares a common epitope with Globo H. nih.govacs.org
SSEA-4 Cross-reactivity with SSEA-4 has been demonstrated, although in some cases to a lesser extent than with SSEA-3. researchgate.net

Mechanisms of Antibody-Mediated Anti-Tumor Activity (Preclinical Context)

The ultimate goal of a therapeutic cancer vaccine is to induce an immune response that can effectively eliminate tumor cells. In the context of Globo H analogue-based vaccines, the elicited antibodies are believed to mediate their anti-tumor effects through several mechanisms, primarily involving the engagement of the host's immune effector systems.

Preclinical evidence suggests that the antibodies induced by these vaccines can trigger complement-dependent cytotoxicity (CDC). rsc.org In CDC, the binding of antibodies to the cancer cell surface activates the complement cascade, a series of proteins in the blood, which culminates in the formation of a membrane attack complex that lyses the tumor cell. Studies have shown that antibodies induced by a fully synthetic Globo H-MPLA conjugate could mediate strong CDC against Globo H-expressing MCF-7 cancer cells. rsc.org

Another important mechanism is antibody-dependent cellular cytotoxicity (ADCC), where antibodies coat the tumor cells and are then recognized by immune cells, such as natural killer (NK) cells, which then release cytotoxic granules to kill the tumor cells. While direct preclinical evidence for ADCC with Globo H analogue-induced antibodies is an area of ongoing research, the generation of IgG isotypes capable of mediating ADCC is a key objective.

Furthermore, antibody-dependent cellular phagocytosis (ADCP) is a potential mechanism where antibody-coated tumor cells are engulfed and destroyed by phagocytic cells like macrophages. A study using a Globo H-CRM197 conjugate with QS-21 and 3D-MPL adjuvants reported that the induced antibodies exhibited superior complement-dependent cytotoxicity and antibody-dependent cellular phagocytosis. nih.govresearchgate.netresearchgate.net These mechanisms collectively contribute to the anti-tumor efficacy observed in preclinical models.

Complement-Dependent Cellular Cytotoxicity (CDC) in In Vitro Models

Complement-Dependent Cellular Cytotoxicity (CDC) is a vital effector function of the humoral immune system, where antibodies mark a target cell for destruction by the complement system, a cascade of plasma proteins. In the context of Globo H analogue-based therapies, preclinical studies have demonstrated that antibodies generated in response to these constructs can effectively initiate CDC against tumor cells that overexpress the Globo H antigen.

Mechanism of Action : The process is initiated when antibodies, particularly of the IgM and IgG isotypes, bind to Globo H antigens on the cancer cell surface. tandfonline.comnih.gov This binding event triggers the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the target cell's membrane, which ultimately causes cell lysis. youtube.com

Evidence from Monoclonal Antibodies : In vitro studies using OBI-888, a humanized monoclonal IgG1 antibody that specifically targets Globo H, have confirmed its ability to trigger CDC. nih.gov

Evidence from Vaccine Conjugates : Various vaccine candidates have been shown to elicit antibodies capable of mediating CDC.

A fully synthetic vaccine composed of Globo H conjugated to monophosphoryl lipid A (MPLA) induced antibodies that mediated strong complement-dependent cytotoxicity against the Globo H-expressing MCF-7 breast cancer cell line. rsc.org

Similarly, fluorine-modified N-acyl Globo H derivatives conjugated to the CRM197 carrier protein induced IgG antibodies that could eliminate cancer cells in the presence of a complement. nih.gov

Another study involving a Globo H-CRM197 conjugate, adjuvanted with QS-21 and 3D-MPL, also generated antibodies that exhibited superior complement-dependent cytotoxicity. researchgate.netresearchgate.net

Research findings on the CDC activity of antibodies induced by various Globo H analogue constructs are summarized in the table below.

Globo H Construct Antibody Isotype Induced In Vitro Model/Target Cells Key Finding
OBI-888 (Humanized mAb)IgG1Globo H-positive cancer cellsOBI-888 triggers CDC mechanisms. nih.gov
Globo H-KLH (Adagloxad simolenin/OBI-822)IgM, IgGGlobo H-expressing MCF-7 cellsVaccine-induced antibodies displayed CDC functions. nih.govnih.gov
N-fluoroacetyl modified Globo H-CRM197IgGCancer cellsInduced higher titers of IgG antibodies that eliminate cancer cells via CDC. nih.gov
Globo H-MPLANot SpecifiedGlobo H-expressing MCF-7 cellsAntibodies mediated strong complement-dependent cytotoxicity. rsc.org
Globo H-PS A1Not SpecifiedGlobo H-positive cancer cellsDemonstrated lysis of cancer cells through antibody-mediated CDC. researchgate.net
Globo H-CRM197 + QS-21/3D-MPLIgG2a, IgG3Globo H-positive MCF-7 cellsInduced antibodies exhibited superior CDC. researchgate.netresearchgate.net

Antibody-Dependent Cellular Cytotoxicity (ADCC) in In Vitro Models

Antibody-Dependent Cellular Cytotoxicity (ADCC) is another critical immune mechanism through which antibodies target cells for destruction. nih.gov Unlike CDC, ADCC involves the direct action of immune effector cells, primarily Natural Killer (NK) cells. These cells recognize and kill target cells that have been opsonized (coated) by specific antibodies.

Mechanism of Action : The process begins when the variable region of an antibody, typically IgG, binds to the Globo H antigen on a tumor cell. tandfonline.com The constant region (Fc portion) of the antibody then protrudes outwards and is recognized by Fc receptors (FcγRIIIa or CD16) expressed on the surface of effector immune cells like NK cells. creative-biolabs.combio-rad-antibodies.com This engagement activates the effector cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cancer cell. bio-rad-antibodies.com

Evidence from In Vitro Studies : Preclinical evaluations have consistently shown that antibodies directed against Globo H can mediate ADCC.

The humanized monoclonal antibody OBI-888 was shown in in vitro models to trigger ADCC. nih.gov

Vaccine constructs, such as the Globo H-KLH vaccine (adagloxad simolenin), are capable of inducing antibodies that exhibit ADCC functionality. tandfonline.comnih.govnih.gov

Research has also highlighted that modifications to the antibody's structure, such as reducing fucosylation in the Fc region, can enhance ADCC activity. nih.govacs.org

The table below summarizes key findings from in vitro ADCC assays involving Globo H-targeting antibodies.

Globo H Construct/Antibody Effector Cells Target Cells Key Finding
OBI-888 (Humanized mAb)Not specified (Immune effector cells)Globo H-positive cancer cellsOBI-888 triggers ADCC mechanisms in vitro. nih.gov
Globo H-KLH induced antibodiesNatural Killer (NK) CellsGlobo H-expressing tumor cellsInduced IgG antibodies guide NK cells to destroy tumor cells via ADCC. tandfonline.com
Adagloxad simolenin/OBI-821 induced antibodiesNot specifiedNot specifiedInduced antibodies displayed ADCC biological functions. nih.gov

Role of Natural Killer (NK) Cells in Antibody-Guided Destruction

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that play a central role in antibody-mediated anti-tumor responses. bio-rad-antibodies.com Their function in ADCC is pivotal for the efficacy of many antibody-based cancer therapies. creative-biolabs.com

NK Cell Activation : The critical step in NK cell-mediated ADCC is the cross-linking of FcγRIIIa (CD16) receptors on their surface by antibodies bound to target cells. creative-biolabs.combio-rad-antibodies.com This binding activates the NK cell, initiating a cytotoxic response. bio-rad-antibodies.com Upon activation, NK cells release cytotoxic molecules such as perforin and granzymes, which create pores in the target cell membrane and trigger programmed cell death (apoptosis). bio-rad-antibodies.com They also release pro-inflammatory cytokines like Interferon-gamma (IFN-γ), which can further modulate the immune response. creative-biolabs.comnih.gov

Regulation of NK Cell Function : The cytotoxic activity of NK cells is tightly regulated by a balance between signals from activating and inhibitory receptors on their surface. bio-rad-antibodies.com Activating receptors recognize ligands on target cells, while inhibitory receptors typically recognize MHC class I molecules, which are often downregulated on tumor cells to evade T-cell recognition. bio-rad-antibodies.com This "missing-self" recognition can lower the threshold for NK cell activation. escholarship.org

Enhancing NK Cell-Mediated Immunity : The efficacy of Globo H analogue-based vaccines can be influenced by the ability to generate a robust NK cell response. Adjuvants included in vaccine formulations can play a significant role in this process. For instance, adjuvants like Monophosphoryl lipid A (MPL) and saponins (B1172615) (e.g., QS-21) are known to enhance IFN-γ production by NK cells, promoting a T-helper 1 (Th1) biased immune response, which is beneficial for anti-tumor immunity. nih.gov

The following table details the functions of NK cells in the context of antibody-guided destruction of tumor cells.

NK Cell Function Mechanism Relevance to Globo H-Targeted Therapy
Target Recognition Binding of FcγRIIIa (CD16) receptor to the Fc portion of Globo H-bound IgG antibodies. creative-biolabs.combio-rad-antibodies.comThis is the primary mechanism for initiating ADCC against Globo H-expressing cancer cells. tandfonline.com
Cytotoxicity Release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target cell. bio-rad-antibodies.comDirect killing of antibody-coated tumor cells.
Cytokine Secretion Release of IFN-γ and other cytokines upon activation. creative-biolabs.comnih.govModulates the broader anti-tumor immune response and promotes Th1 differentiation. nih.gov
Activation Modulation Integration of signals from various activating (e.g., NKG2D) and inhibitory (e.g., KIRs) receptors. bio-rad-antibodies.comThe overall cytotoxic response is controlled by the balance of these signals.

Preclinical Evaluation of Globo H Analogue Derived Therapeutic Modalities

In Vitro Efficacy Studies

Anti-Proliferative Effects in Cell Culture Systems

The anti-proliferative activity of Globo H analogue-based therapeutics is a key component of their preclinical evaluation. The cytotoxic payload of ADCs like OBI-999 is often a potent anti-mitotic agent, such as monomethyl auristatin E (MMAE). nih.govnih.gov MMAE functions by inhibiting the polymerization of tubulin, which leads to cell cycle arrest and ultimately prevents cell division and proliferation. nih.gov

Research has also indicated a correlation between the expression of Globo H and the proliferative potential of cancer cells. For example, sorted gastric cancer NCI-N87 cells with high endogenous levels of Globo H demonstrated a higher proliferative activity compared to their low-Globo H-expressing counterparts. researchgate.net Furthermore, studies using exogenously administered Globo H-ceramide on human lung and breast cancer cells showed an increase in colony formation activity, a measure of sustained proliferation and survival. amazonaws.com By targeting and eliminating Globo H-positive cells, therapeutics like OBI-999 directly counter this proliferative drive. The mechanism of inducing cell cycle arrest via the MMAE payload is a direct anti-proliferative effect observed in cell culture systems. nih.gov

In Vivo Efficacy in Experimental Tumor Models

Tumor Growth Inhibition in Xenograft and Patient-Derived Xenograft Models

The in vivo efficacy of Globo H analogue-derived therapeutics has been demonstrated in multiple experimental tumor models. The ADC OBI-999 has shown excellent, dose-dependent tumor growth inhibition in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. aacrjournals.orgnih.govgoogle.com

In a breast cancer xenograft model using MCF-7 cells (97% Globo H positive), OBI-999 treatment resulted in significant tumor growth inhibition (TGI). aacrjournals.orgresearchgate.net At a dose of 1 mg/kg, a TGI of 77% was observed, while doses of 3 mg/kg and 10 mg/kg led to complete tumor regression (>100% TGI). aacrjournals.orgresearchgate.net Similar potent activity was seen in a gastric cancer xenograft model with NCI-N87 cells (96% Globo H positive) and a pancreatic cancer model with HPAC cells (97% Globo H positive). aacrjournals.orgresearchgate.net

Table 2: In Vivo Tumor Growth Inhibition by OBI-999 in Xenograft Models

Cancer Type Model Globo H Expression Dose (mg/kg) Tumor Growth Inhibition (TGI)
Breast MCF-7 (CDX) 97% 1 77%
Breast MCF-7 (CDX) 97% 3 >100%
Breast MCF-7 (CDX) 97% 10 >100%
Gastric NCI-N87 (CDX) 96% 3 >100%
Pancreatic HPAC (CDX) 97% 3 36%
Pancreatic HPAC (CDX) 97% 10 >100%
Lung LU-01-0266 (PDX) 26% 1 66%
Lung LU-01-0266 (PDX) 26% 3 86%
Lung LU-01-0266 (PDX) 26% 10 >100%

Data sourced from preclinical studies. aacrjournals.orgresearchgate.net

Impact on Metastasis and Tumorigenicity in Animal Models

High expression of Globo H on cancer cells has been linked to greater tumorigenicity and angiogenicity. amazonaws.com Preclinical studies have shown that breast cancer cells with high Globo H expression exhibit more rapid tumor growth in vivo compared to cells with low expression, and the resulting tumors have a higher density of blood vessels. biochempeg.com This suggests that Globo H plays a role in promoting the establishment and growth of tumors.

Development and Preclinical Characterization of Antibody-Drug Conjugates (ADCs) Targeting Globo H

The leading therapeutic modality derived from Globo H analogues is the antibody-drug conjugate (ADC). OBI-999 is a first-in-class ADC targeting Globo H that has been extensively characterized in preclinical settings. aacrjournals.orgnih.gov

OBI-999 is constructed from three main components:

Antibody: A humanized IgG1 monoclonal antibody (OBI-888) that selectively and specifically binds to Globo H. nih.govgoogle.com

Payload: The highly potent anti-mitotic agent monomethyl auristatin E (MMAE), a synthetic analog of dolastatin 10. nih.govnih.gov

Linker: A stable, cathepsin-cleavable linker utilizing a site-specific ThioBridge technology. aacrjournals.orgnih.gov

This specific construction results in a homogeneous ADC with a consistent drug-to-antibody ratio (DAR) of 4. aacrjournals.orgnih.gov Preclinical characterization has shown that OBI-999 binds specifically to Globo H-expressing cells. aacrjournals.orgnih.gov Following binding, the ADC-antigen complex is rapidly internalized and trafficked to the cell's endosomes and lysosomes within approximately 1 to 5 hours. aacrjournals.orgnih.gov Inside the lysosome, the linker is cleaved by enzymes, releasing the MMAE payload directly into the cancer cell to exert its cytotoxic effect. nih.gov

Pharmacokinetic studies in tumor-bearing mice demonstrated that OBI-999 is stable in circulation and that both the ADC and the free MMAE payload gradually accumulate in the tumor. aacrjournals.org The maximum concentration of MMAE in the tumor was found to be 16-fold higher than in the serum, indicating effective and targeted delivery of the cytotoxic agent to the tumor site. aacrjournals.orgnih.gov

Linker Chemistries and Payload Mechanisms (e.g., MMAE)

A critical component in the design of effective ADCs is the linker that connects the antibody to the cytotoxic payload. This linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. nih.gov However, upon reaching the tumor microenvironment and subsequent internalization into the cancer cell, the linker should be efficiently cleaved to release the cytotoxic agent. nih.gov

In the context of Globo H-targeting ADCs, such as OBI-999, a commonly employed payload is monomethyl auristatin E (MMAE). researchgate.net MMAE is a potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The linkage of MMAE to the anti-Globo H monoclonal antibody in OBI-999 is achieved through a cleavable linker system. nih.govresearchgate.net This system often involves a valine-citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by lysosomal proteases like cathepsin B that are abundant within cancer cells. nih.gov

To ensure a homogenous drug-to-antibody ratio (DAR), which is a critical factor for the ADC's efficacy and safety, advanced conjugation technologies are utilized. One such technology is the ThioBridge, which creates a stable, covalent bond at specific sites on the antibody. researchgate.netnih.gov This site-specific conjugation results in a highly homogenous ADC product, with a consistent DAR, as demonstrated in the case of OBI-999 where a DAR of 4 was achieved in over 95% of the conjugate. researchgate.netnih.gov

The mechanism of action for these ADCs begins with the binding of the antibody component to the Globo H antigen on the cancer cell surface. This is followed by the internalization of the ADC-antigen complex. Inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and the presence of proteases lead to the cleavage of the linker and the release of the MMAE payload. nih.gov The released MMAE can then exert its cytotoxic effect. Preclinical studies have shown that OBI-999 is stable during circulation, and MMAE is selectively released within the tumor, as evidenced by the maximum MMAE level in the tumor being 16-fold higher than in the serum. researchgate.netnih.gov

Table 1: Components of a Globo H-Targeting ADC (OBI-999)

ComponentDescriptionFunction
Antibody Humanized monoclonal IgG1Selectively binds to Globo H on cancer cells. nih.gov
Payload Monomethyl auristatin E (MMAE)A potent antimitotic agent that inhibits tubulin polymerization, causing cell cycle arrest. nih.gov
Linker ThioBridge conjugate Val-Cit-PABA cleavable linker that is stable in extracellular fluid but is cleaved by lysosomal proteases (e.g., cathepsin B) inside the cancer cell to release MMAE. nih.gov
Conjugation Technology ThioBridgeEnables site-specific conjugation, resulting in a high homogeneity with a drug-to-antibody ratio (DAR) of 4. researchgate.netnih.gov

Bystander Killing Effects in Heterogeneous Tumor Models

Tumors are often heterogeneous, consisting of a mixed population of cells with varying levels of antigen expression. nih.gov This heterogeneity can pose a challenge for targeted therapies, as cells with low or no antigen expression may escape the direct therapeutic effect. The "bystander killing effect" is a crucial mechanism by which ADCs can overcome this limitation. nih.gov This effect occurs when the cytotoxic payload, upon being released from the target antigen-positive cell, diffuses out and kills neighboring antigen-negative cancer cells. nih.gov

Preclinical studies have demonstrated that Globo H-targeting ADCs, like OBI-999, exhibit a significant bystander killing effect. nih.govresearchgate.netnih.gov In tumor models with a mix of cells with high and minimal Globo H expression, OBI-999 has shown the ability to induce cytotoxicity in the antigen-minimal cells. nih.govresearchgate.netnih.gov This indicates that the released MMAE payload is membrane-permeable and can effectively eliminate nearby cancer cells that did not directly bind the ADC.

Advanced Methodologies and Analytical Approaches in Globo H Analogue Research

Glycan Microarray Technology for High-Throughput Analysis

Glycan microarray technology has emerged as a powerful tool for the high-throughput analysis of carbohydrate-protein interactions, offering significant advantages in sensitivity and material consumption over traditional methods like ELISA. nih.govnih.gov

The fabrication of Globo H analogue arrays involves the chemical synthesis of Globo H and its truncated or modified analogues, which are then covalently immobilized on a solid support, typically a glass slide. researchgate.net These synthetic glycans are designed with a linker, often an amine-containing group, to facilitate their attachment to N-hydroxysuccinimide (NHS)-activated slides. nih.gov The programmable one-pot synthesis strategy has been instrumental in efficiently generating a library of Globo H-related structures for microarray fabrication. researchgate.net

The design of these arrays allows for the systematic evaluation of antibody binding to different parts of the Globo H structure. By printing various concentrations of each analogue, researchers can perform quantitative analysis of binding affinities. nih.gov For instance, arrays can be designed to include the full Globo H hexasaccharide alongside truncated versions, such as the terminal tetrasaccharide or defucosylated pentasaccharide, to pinpoint the specific epitopes recognized by antibodies. researchgate.net

Table 1: Representative Design of a Globo H Analogue Microarray

AnalogueStructurePurpose
Globo H Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4GlcFull-length antigen for primary antibody binding
Terminal Tetrasaccharide Galβ1-3GalNAcβ1-3Galα1-4GalAssess binding to the core tetrasaccharide
Defucosylated Pentasaccharide Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4GlcDetermine the role of the fucose residue in binding
Trisaccharide GalNAcβ1-3Galα1-4GalEvaluate binding to a smaller core fragment

Globo H analogue microarrays are extensively used for profiling the specificity of both monoclonal and polyclonal antibodies. researchgate.netnih.gov By incubating the array with an antibody of interest and detecting binding with a fluorescently labeled secondary antibody, a detailed binding profile can be obtained. nih.gov This high-throughput screening allows for the rapid determination of which structural features of the Globo H antigen are crucial for antibody recognition. researchgate.net

Research has shown that monoclonal antibodies like MBr1 and VK-9 bind strongly to the full Globo H hexasaccharide and its terminal tetrasaccharide, indicating that the fucose residue is critical for their binding. researchgate.net In contrast, polyclonal antibodies from the serum of breast cancer patients have been observed to bind to both fucosylated and defucosylated forms, suggesting a more diverse immune response. researchgate.net These microarrays have also been employed to measure the dissociation constants (KD,surf) of antibody-glycan interactions on the surface, providing quantitative insights into binding affinities. nih.govacs.org Furthermore, this technology has been successfully used to detect the presence and levels of anti-Globo H antibodies in the plasma of cancer patients, demonstrating its potential as a diagnostic tool. creative-proteomics.comwikipedia.org

Development and Application of Fluorescently Labeled Glycosphingolipids

The study of Globo H analogues within the complex environment of the cell membrane benefits greatly from the use of fluorescent labeling. This approach allows for the direct visualization and tracking of these molecules, providing insights into their distribution, dynamics, and interactions.

The synthesis of fluorescently labeled Globo H analogues can be achieved through several strategies. One approach involves the incorporation of a chemical reporter, such as an azide (B81097) or an alkyne group, into the glycosphingolipid structure. This reporter can then be conjugated to a fluorophore via a bioorthogonal ligation reaction. This method offers flexibility in the choice of the fluorescent tag and any associated linker.

While direct synthesis of a fluorescently tagged Globo-H analogue type 1 is not extensively detailed in available literature, the principles of synthesizing other fluorescent glycosphingolipids are applicable. For instance, a common strategy is to attach the fluorophore to the lipid portion of the molecule, as modifications to the glycan headgroup are more likely to interfere with biological interactions. However, attaching a fluorophore to the lipid tail can alter the biophysical properties of the probe. Therefore, careful design is crucial to ensure the fluorescent analogue mimics the behavior of the native molecule as closely as possible.

Single-molecule imaging techniques, such as total internal reflection fluorescence microscopy (TIRFM), can be used to observe the behavior of individual fluorescently labeled Globo H analogues in the plasma membranes of living cells. This powerful approach allows for the direct visualization of molecular dynamics and interactions in real-time.

By tracking the movement of single fluorescently labeled glycosphingolipids, researchers can determine their diffusion characteristics, which can reveal information about their local environment and interactions with other membrane components. For example, transient confinement to specific membrane domains, often referred to as lipid rafts, can be observed. While direct single-molecule imaging studies on this compound are not prominently reported, similar studies on other fluorescent ganglioside probes have successfully elucidated their dynamic behaviors and lateral organization in the plasma membrane. These studies provide a framework for how fluorescently labeled Globo H analogues could be used to investigate their roles in cell signaling and other membrane-associated processes at the molecular level.

Spectroscopic and Biochemical Techniques for Analogue Characterization (Excluding Basic Identification)

Beyond initial identification, a suite of advanced spectroscopic and biochemical techniques is employed to thoroughly characterize Globo H analogues and their interactions.

Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the interactions between Globo H analogues and proteins at an atomic level. nih.govresearchgate.net By isotopically labeling the protein of interest (e.g., with 15N), changes in the chemical shifts of backbone amide protons and nitrogens upon the addition of a Globo H analogue can be monitored. nih.gov These chemical shift perturbations reveal the specific amino acid residues that form the binding interface. For example, 1H,15N-HSQC NMR has been used to map the interaction site of human Ribonuclease 1 with Globo H-ceramide micelles. nih.govresearchgate.net Such studies provide detailed structural insights into the molecular recognition of Globo H analogues.

Mass spectrometry (MS) is another indispensable tool for the detailed structural characterization of Globo H analogues. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to confirm the molecular weight and sequence of the glycan portion of synthetic analogues. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis, which can help to elucidate the glycosidic linkages and the composition of the ceramide moiety. nih.govresearchgate.net These advanced MS techniques are crucial for verifying the successful synthesis of complex Globo H analogues and for analyzing their presence in biological samples. nih.gov

Table 2: Advanced Analytical Techniques for Globo H Analogue Research

TechniqueApplicationInformation Obtained
Glycan Microarray High-throughput interaction analysisAntibody specificity, binding affinity (KD,surf), epitope mapping
Single-Molecule Imaging Visualization of dynamics in cell membranesDiffusion coefficients, membrane domain localization, real-time interactions
HSQC NMR Spectroscopy Detailed interaction analysis with proteinsIdentification of binding site residues, structural basis of recognition
Mass Spectrometry (LC-MS/MS, MALDI-TOF) In-depth structural characterizationMolecular weight confirmation, glycan sequencing, linkage analysis, lipid composition

Advanced Mass Spectrometry for Glycan Sequencing

Mass spectrometry (MS) stands as a cornerstone analytical tool for the structural elucidation of complex carbohydrates like Globo H analogues. Its high sensitivity allows for the analysis of minute sample quantities. Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), are employed to determine the precise sequence of monosaccharide units, identify branching patterns, and confirm the identity of modifications.

Glycan sequencing by MS/MS involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. Different fragmentation methods provide complementary information:

Collision-Induced Dissociation (CID): This is a widely used technique where ions are fragmented by collisions with an inert gas. In glycan analysis, CID typically cleaves the relatively weak glycosidic bonds, resulting in B- and Y-type fragment ions. Analyzing the mass difference between these fragment ions allows for the reconstruction of the monosaccharide sequence. For a complex hexasaccharide like a Globo H analogue, CID provides foundational data on the linear and branched sequences of the carbohydrate backbone.

Higher-energy C-trap Dissociation (HCD): HCD is another collisional fragmentation method that often provides a richer fragmentation spectrum than CID. It can produce cross-ring cleavage fragments (A- and X-type ions) in addition to glycosidic bond cleavages. These cross-ring fragments are particularly valuable as they can help pinpoint the specific linkage positions between sugar units (e.g., 1→3 vs. 1→4), a task that is challenging with CID alone.

By integrating data from these various fragmentation techniques, researchers can assemble a comprehensive picture of the Globo H analogue's primary structure, ensuring it matches the intended synthetic target.

Table 1: Comparison of Advanced Mass Spectrometry Fragmentation Techniques for Glycan Analysis

Fragmentation MethodPrimary MechanismKey Fragment TypesPrimary Application for Globo H Analogues
Collision-Induced Dissociation (CID) Collisional activation with inert gasB- and Y-ions (Glycosidic cleavage)Determining monosaccharide sequence and branching.
Higher-energy C-trap Dissociation (HCD) Higher-energy collisional activationB-, Y-, A-, and X-ions (Glycosidic & cross-ring cleavage)Sequencing and identifying specific glycosidic linkage positions.
Electron Transfer Dissociation (ETD) Electron transfer to precursor ionc- and z-type ionsComplementary sequencing, especially for charged or modified analogues.

NMR Spectroscopy for Conformational Studies of Analogues

A suite of 1D and 2D NMR experiments is typically employed:

¹H NMR: The one-dimensional proton NMR spectrum provides the initial overview of the structure. The anomeric proton signals (H-1) are particularly diagnostic, as their chemical shift and coupling constants (³J(H1,H2)) can help determine the anomeric configuration and the orientation of substituents on the sugar ring.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same sugar residue, allowing for the assignment of signals along a spin system. It is used to trace the connectivity from the anomeric proton to the other protons within each monosaccharide unit.

2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY, revealing couplings between all protons within a single sugar residue, even those that are not directly coupled. This is immensely helpful in overcoming signal overlap, which is common in complex carbohydrate spectra.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹³C). It is crucial for assigning the carbon signals of the carbohydrate backbone and confirming the identity of each sugar residue based on its characteristic chemical shifts.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the primary tool for determining the three-dimensional conformation. It detects through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by chemical bonds. For Globo H analogues, key NOEs are observed between protons across the glycosidic linkage (e.g., H-1 of one sugar and H-3 or H-4 of the adjacent sugar). The presence and intensity of these NOEs provide direct evidence of the spatial arrangement of the sugar rings relative to one another, defining the molecule's preferred shape in solution.

By combining the linkage information from long-range correlation experiments (like HMBC) with the through-space distance restraints from NOESY, researchers can build and validate detailed 3D models of Globo H analogues.

Table 2: NMR Spectroscopy Experiments for Structural and Conformational Analysis of Globo H Analogues

NMR ExperimentType of Information ProvidedApplication to Globo H Analogues
¹H NMR Chemical shifts and coupling constantsInitial structural assessment, determination of anomeric configurations (α/β).
2D COSY / TOCSY Through-bond ¹H-¹H correlationsAssignment of proton signals within each individual monosaccharide residue.
2D HSQC / HMBC Through-bond ¹H-¹³C correlations (1-bond or 2-3 bonds)Assignment of carbon signals; confirmation of glycosidic linkage positions.
2D NOESY Through-space ¹H-¹H correlationsDetermination of the 3D conformation and spatial arrangement of sugar units.

Future Research Directions and Translational Perspectives Strictly Preclinical/research Focus

Optimization of Analogue Design for Enhanced Therapeutic Profiles

A significant challenge in developing TACA-based therapies is the inherently low immunogenicity of carbohydrate antigens. Preclinical research is actively exploring rational design strategies to create Globo-H analogues with superior immune-stimulating properties.

Rational Design Based on Structure-Activity Relationships

The systematic modification of the Globo-H structure is a key strategy to overcome immunological tolerance and enhance antibody response. Structure-activity relationship (SAR) studies have revealed that subtle chemical alterations can lead to significantly improved immunogenicity.

One approach involves the modification of the N-acyl group on the N-acetylgalactosamine residue of Globo-H. Preclinical studies have shown that analogues with fluorine-modified N-acyl groups, when conjugated to a carrier protein like CRM197, can induce higher titers of IgG antibodies compared to the native antigen. nih.gov These antibodies effectively recognize naturally occurring Globo-H on the surface of cancer cells and can mediate complement-dependent cytotoxicity. nih.gov

Another successful strategy has been the synthesis of azido-Globo H (azido-GH) analogues. acs.org By introducing an azido (B1232118) group at specific positions of the hexasaccharide, researchers have created vaccine candidates with enhanced immunogenic profiles. In murine models, an azido-GH glycoconjugate with an azide (B81097) group at the C6 position of the terminal galactose of the lactose (B1674315) moiety (termed 1-CRM197) elicited the most robust IgG antibody response. acs.org Notably, these antibodies were cross-reactive, recognizing not only Globo-H but also the related globo-series antigens SSEA3 and SSEA4, which are also expressed on cancer cells. acs.org

These findings underscore the principle that modifying the TACA structure can break immune tolerance and generate a more potent and targeted anti-tumor response.

Table 1: Preclinical Structure-Activity Relationships of Globo-H Analogues

Analogue Modification Carrier Protein Key Preclinical Finding Reference
Fluorine-modified N-acyl group CRM197 Induced higher titers of IgG antibodies compared to native Globo-H conjugates. nih.gov
Azido group at Gal-C6 of Lac moiety CRM197 Elicited the highest antibody response against Globo-H, SSEA3, and SSEA4. acs.org

Development of Multi-Epitope Analogue Constructs

Given that tumors can exhibit heterogeneous antigen expression, a promising research direction is the development of multi-epitope or multivalent vaccine constructs. This approach aims to broaden the immune response by targeting several TACAs simultaneously.

Preclinical research has explored the synthesis of unimolecular pentavalent constructs designed to target cancers, such as prostate and breast cancer, that bear multiple TACAs. nih.gov One such construct incorporates a chain-extended Globo-H glycosylamino acid alongside four other common TACAs: GM2, STn, TF, and Tn. nih.gov The rationale is that a multi-target vaccine could prevent tumor escape that might occur due to the downregulation of a single antigen and could elicit a more comprehensive anti-tumor attack.

Furthermore, the cross-reactivity observed with certain azido-GH analogues, which elicit antibodies against Globo-H, SSEA3, and SSEA4, provides a proof-of-concept for multi-epitope targeting even from a single modified antigen. acs.org These constructs hold the potential to induce a broader and more durable immune response against a wider range of cancer cells.

Elucidation of Novel Biological Mechanisms and Pathways

Beyond its role as a surface antigen for immune targeting, Globo-H and its ceramide precursor are bioactive molecules that actively influence the tumor microenvironment (TME) and intracellular signaling, contributing to tumor progression and immune evasion.

Deeper Understanding of Immunosuppressive Roles in the Tumor Microenvironment

Research indicates that Globo-H ceramide (GHCer) is shed by cancer cells into the TME, where it functions as an immune checkpoint to suppress anti-tumor immunity. tandfonline.comnih.gov Shed GHCer can be taken up by tumor-infiltrating lymphocytes, including T and B cells, leading to the inhibition of their activation. escholarship.org

One of the key mechanisms underlying this immunosuppression involves the Notch1 signaling pathway. tandfonline.comescholarship.org Preclinical studies have demonstrated that GHCer can reduce Notch1 signaling in immune cells, thereby dampening the immune response. acs.orgescholarship.org This suggests that anti-Globo H antibodies may exert therapeutic effects not only through direct cancer cell killing but also by neutralizing shed GHCer, thereby blocking its immunosuppressive and angiogenic functions within the TME. nih.govescholarship.org

Uncovering Additional Downstream Signaling Cascades

Globo-series glycosphingolipids, including Globo-H, are not merely passive cell-surface markers but are integral components of signaling platforms within membrane microdomains that regulate cell survival and proliferation. nih.gov Preclinical research has identified a critical survival pathway involving the association of Globo-H, SSEA3, and SSEA4 with a complex of proteins including Caveolin-1 (B1176169) (CAV1), Focal Adhesion Kinase (FAK), AKT, and Receptor-Interacting Protein (RIP). nih.gov This complex prevents RIP from associating with the Fas death domain (FADD), thereby inhibiting apoptosis and promoting cancer cell survival. nih.gov Disrupting this signaling, for example with anti-Globo-H antibodies, can promote a pro-apoptotic cascade involving FADD, caspase-8, and caspase-3. tandfonline.comnih.gov

Further studies in gastric cancer models suggest that Globo-H may also mediate cell proliferation through the activation of other signaling pathways, including p38 MAPK and JNK. nih.gov There is also evidence of potential interactions between Globo-H, CAV1, and the HER2 receptor, which could contribute to tumor-promoting signals. nih.gov Uncovering these intricate signaling networks is crucial for identifying new therapeutic targets and understanding the full impact of Globo-H expression in cancer.

Table 2: Key Proteins in Globo-H Downstream Signaling

Protein/Pathway Role in Presence of Globo-H Consequence of Globo-H Signaling Disruption Reference
FAK/CAV1/AKT/RIP Complex Forms a pro-survival complex, preventing apoptosis. Dissociation of the complex, freeing RIP. nih.gov
RIP/FADD Interaction is blocked, inhibiting apoptosis. RIP associates with FADD, triggering apoptosis. nih.gov
Caspase-8 and -3 Activation is prevented. Sequential activation leads to programmed cell death. nih.gov
p38 MAPK / JNK May be activated to promote cell proliferation. Potential inhibition of proliferation pathways. nih.gov
Notch1 Signaling Inhibited in immune cells by shed GHCer, causing immunosuppression. Neutralization of GHCer may restore immune cell activation. tandfonline.comescholarship.org

Exploration of Combination Strategies in Preclinical Models

To maximize the therapeutic impact of Globo-H-targeted agents, preclinical research is actively investigating combination strategies. This involves pairing Globo-H analogues with other agents that can synergistically enhance anti-tumor immune responses.

A key area of focus is the combination of Globo-H vaccine conjugates with powerful adjuvant systems. While a Globo-H conjugate alone may elicit a modest immune response, its efficacy can be significantly boosted by co-administration with adjuvants that stimulate different arms of the immune system. A preclinical evaluation of a Globo H-CRM197 conjugate demonstrated that a combination of the adjuvants QS-21 (a saponin) and 3D-MPL (a synthetic monophosphoryl lipid A derivative) was particularly effective. nih.gov This dual-adjuvant formulation elicited robust Th1 cellular immunity and high levels of IgG2a and IgG3 antibodies, which are potent mediators of complement-dependent cytotoxicity (CDC) and antibody-dependent cellular phagocytosis (ADCP). nih.gov

There is also a strong scientific rationale for combining Globo-H-targeted therapies with immune checkpoint inhibitors (ICIs). tandfonline.com Given that shed GHCer acts as an immune checkpoint within the TME, a combination approach is highly compelling. nih.gov An anti-Globo H antibody could neutralize GHCer, mitigating local immunosuppression, while an ICI (e.g., anti-PD-1) could block a separate, systemic T-cell inhibitory pathway. This dual blockade could create a more immune-permissive TME and reinvigorate the anti-tumor immune response, potentially leading to synergistic efficacy. tandfonline.comnih.gov

Synergistic Effects with Other Immunotherapeutic Agents (e.g., Immune Checkpoint Inhibitors in preclinical studies)

A promising avenue in preclinical research is the combination of Globo-H-targeted therapies with other immunotherapeutic agents, particularly immune checkpoint inhibitors (ICIs). The rationale for this approach is based on the potential for complementary mechanisms of action to overcome tumor-induced immunosuppression.

Preclinical studies involving chimeric antigen receptor T (CAR-T) cells engineered to target Globo-H have shown that combining these cells with anti-PD-1 or anti-PD-L1 antibodies leads to significantly potentiated tumor inhibition. taiwan-healthcare.org This suggests that while Globo-H CAR-T cells can directly target and kill cancer cells, the addition of checkpoint inhibitors can help overcome the immunosuppressive tumor microenvironment, which often relies on the PD-1/PD-L1 axis to evade immune attack. taiwan-healthcare.org Some research has focused on engineering the Globo-H CAR-T cells themselves to secrete anti-PD-L1 single-chain variable fragments (scFv), creating an "armored" CAR-T that can simultaneously target the tumor antigen and disrupt local immune checkpoints. taiwan-healthcare.org

Similarly, there is a strong preclinical basis for combining antibody-drug conjugates (ADCs) that target Globo-H with ICIs. aacrmeetingnews.org The cytotoxic payload delivered by the ADC can induce immunogenic cell death, releasing tumor antigens and creating an inflammatory environment. This process may, in turn, enhance the efficacy of checkpoint inhibitors by increasing the recognition of tumor cells by the immune system. aacrmeetingnews.org The potential for this synergy is driving the design of future preclinical studies and is a consideration in the development of clinical trial protocols. aacrmeetingnews.orgasco.org

Integration with Conventional Anti-Cancer Modalities in Experimental Settings

Investigating the integration of Globo-H analogue-based therapies with conventional treatments like chemotherapy and radiation is a key research focus. The goal of these preclinical studies is to determine if combination regimens can produce synergistic anti-tumor effects. Conventional therapies may enhance the efficacy of Globo-H-targeted agents through several mechanisms. For instance, radiation therapy has been shown to affect the expression of cell surface antigens, which could potentially increase the availability of Globo-H targets for antibody-based recognition. ascopubs.org

While direct preclinical data on the synergistic effects of combining a Globo-H analogue therapy with chemotherapy is still emerging, the concept is being incorporated into the design of advanced clinical studies. asco.orgascopubs.org For example, protocols have been developed to allow for the administration of a Globo-H vaccine in conjunction with adjuvant chemotherapy agents like capecitabine. asco.org The preclinical hypothesis underlying such combinations is that chemotherapy-induced stress or cell death could modulate the tumor microenvironment to be more receptive to an immune-based attack stimulated by the vaccine. Future experimental studies in animal models are needed to formally test these hypotheses, optimize dosing schedules, and identify the most effective combination partners among conventional anti-cancer drugs.

Development of Advanced Research Tools and Methodologies

Progress in understanding and exploiting Globo-H analogues in oncology is intrinsically linked to the development of sophisticated research tools. Advanced assays and imaging techniques are critical for analyzing the intricate interactions of these glycans and visualizing their behavior in complex biological systems.

Biosensor-Based Assays for Real-Time Interaction Analysis

To dissect the binding kinetics and specificity of antibodies and other molecules to Globo-H analogues, researchers are employing advanced biosensor-based assays that provide real-time, label-free analysis.

Glycan Microarrays: This technology has proven invaluable for high-throughput screening and quantitative analysis. nih.gov By immobilizing Globo-H and a panel of its truncated analogues onto a glass slide, researchers can probe interactions with monoclonal antibodies. nih.gov These assays allow for the determination of surface dissociation constants (KD,surf), revealing fine details about epitope recognition. nih.gov For example, microarray studies have demonstrated that the terminal tetrasaccharide of Globo-H is a key binding epitope for certain antibodies and that the fucose moiety is essential for effective binding. nih.gov

Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR): These techniques are powerful methodologies for measuring the real-time kinetics of biomolecular interactions. nih.govresearchgate.net In a typical BLI or SPR experiment, a ligand (e.g., a specific Globo-H analogue) is immobilized on a sensor surface, and the binding of an analyte (e.g., a monoclonal antibody) from a solution is measured in real time. nih.govmdpi.com This allows for the precise calculation of association (kon) and dissociation (koff) rate constants, which together determine the equilibrium dissociation constant (KD). researchgate.net While specific studies applying these methods to Globo-H analogue type 1 are not yet widely published, their application represents a key methodological advancement for characterizing next-generation antibodies and drug candidates with high precision. plos.orgnih.gov

The data below illustrates the type of quantitative output generated from such biosensor assays, as demonstrated in studies of Globo-H and its related structures. nih.gov

Glycan AnalogueBinding AntibodyKey FindingReference
Globo HVK-9, Mbr1Both antibodies recognize the outer tetrasaccharide of Globo H. nih.gov
Fucosylated Tetrasaccharide (Bb4)VK-9, Mbr1Demonstrates that the fucose moiety is required for strong binding. nih.gov
Pentasaccharide (Gb5 / SSEA-3)Anti-SSEA-3Binding is highly specific to the Gb5 structure with no cross-reactivity to other analogues. nih.gov

Advanced Imaging Techniques for Glycan Distribution and Dynamics

Visualizing the distribution and dynamic changes of Globo-H expression in preclinical models is crucial for evaluating target engagement and the pharmacodynamics of targeted therapies.

Immuno-Positron Emission Tomography (Immuno-PET): This non-invasive imaging modality allows for the whole-body visualization and quantification of target expression in living subjects. semanticscholar.orgthno.org In a preclinical setting, a monoclonal antibody targeting a Globo-H analogue can be conjugated to a positron-emitting radionuclide (e.g., 64Cu or 89Zr). thno.org Following administration in a tumor-bearing animal model, PET scans can track the antibody's biodistribution, clearance, and accumulation at the tumor site over time. nih.gov This technique provides invaluable quantitative data on whether a therapeutic agent is reaching its intended target and can be used to assess how factors like tumor size or co-therapies affect target accessibility. thno.org

In Vivo Fluorescence Imaging (FLI): FLI is another powerful tool for preclinical research, offering high sensitivity for tracking molecules in real time. championsoncology.comnih.gov Antibodies or other targeting agents can be labeled with near-infrared (NIR) fluorophores, which allow for deep tissue penetration and a high signal-to-background ratio. mdpi.com Using systems like the IVIS®, researchers can longitudinally monitor tumor growth, metastasis, and the localization of a fluorescently-labeled Globo-H-targeting therapeutic in living animal models, providing insights into drug efficacy and mechanism of action. championsoncology.comnih.gov Advanced fluorescence-based methods like Förster resonance energy transfer (FRET) can be adapted to create biosensors that provide dynamic readouts of drug-target engagement at a cellular level. bohrium.com

Preclinical Benchmarking for Next-Generation Glycoconjugates and ADCs

The development of new therapies targeting Globo-H analogues relies on rigorous preclinical benchmarking to identify candidates with superior efficacy and immunogenicity. This involves comparing next-generation constructs against established standards in various experimental models.

Enhanced Vaccine Formulations: Research has focused on modifying the structure of Globo-H analogues to enhance their immunogenicity, a common challenge for carbohydrate-based vaccines. researchgate.net Preclinical studies in mice compare the immune responses elicited by different modified antigens. For example, analogues with modifications at the C-6 position of the reducing end glucose (e.g., with fluoro, azido, or phenyl groups) were benchmarked to determine their ability to elicit robust IgG antibody responses that could recognize native Globo-H on cancer cells. researchgate.net Another benchmarking strategy involves testing a single glycoconjugate, such as Globo H-CRM197, with various adjuvants and adjuvant combinations. nih.gov A study comparing formulations with QS-21, 3D-MPL, and S34 found that the combination of QS-21 and 3D-MPL was superior in eliciting Th1 cellular immunity and potent IgG2a and IgG3 antibody responses in mice. nih.gov

Advanced Antibody-Drug Conjugates (ADCs): The ADC OBI-999 serves as an important benchmark in the field. nih.gov Its preclinical performance, characterized by high, homogenous drug-to-antibody ratio, Globo-H-dependent internalization, and potent, dose-dependent tumor growth inhibition in multiple xenograft models (breast, gastric, pancreatic, and lung cancer), sets a high standard for future Globo-H targeting ADCs. ascopubs.orgnih.gov A key feature demonstrated in preclinical studies is its "bystander killing effect," where the cytotoxic payload released from the target cell can kill neighboring antigen-negative tumor cells, which is a critical parameter for benchmarking new ADCs. nih.gov

The table below summarizes key preclinical findings for different Globo-H-based therapeutic strategies, providing a benchmark for their anti-tumor potential.

Therapeutic StrategyCompound/ConstructPreclinical ModelKey Benchmarking FindingReference
Antibody-Drug ConjugateOBI-999Cancer xenograft models (breast, gastric, pancreatic, lung)Demonstrated excellent, dose-dependent tumor growth inhibition and a bystander killing effect. nih.gov
Combination VaccineGlobo H-OCT4-T7CT26 transplanted mice and human PDX modelSignificantly more effective at preventing tumor growth (>80% reduction) compared to single-antigen vaccines. researchgate.net
Adjuvant CombinationGlobo H-CRM197 + (3D-MPL and QS-21)Balb/c miceElicited the most robust IgG2a/IgG3 antibody responses and Th1 cellular immunity compared to other adjuvant formulations. nih.gov
Analogue ModificationGlobo H with reducing-end modifications (fluoro, azido)Balb/c miceElicited IgG antibodies that specifically recognize Globo H and related epitopes (SSEA3, SSEA4) on cancer cells. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.